3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
3-quinoxalin-2-yl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-8-11-5-6-14-12(7-11)13(9-19-14)17-10-20-15-3-1-2-4-16(15)21-17/h1-7,9-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAOLMQXGJCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile (CAS 1314446-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile, identified by CAS number 1314446-43-9. While specific biological activity for this compound is not extensively documented in publicly available literature, the known pharmacological importance of the quinoxaline and indole scaffolds suggests its potential as a molecule of interest for further investigation. This document collates the available data, including a detailed experimental protocol for its synthesis and presents a clear visualization of the synthetic workflow.
Chemical and Physical Properties
The compound with CAS number 1314446-43-9 is chemically named 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile. It is a heterocyclic compound featuring a quinoxaline moiety linked to an indole ring at the 3-position, with a nitrile group substituted at the 5-position of the indole.
Table 1: Physical and Chemical Properties of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile
| Property | Value | Source |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 331-335 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound. The following data has been reported:
Table 2: Spectroscopic Data for 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Source |
| Infrared (IR) (KBr) | 3439 (N-H), 2220 (C≡N) | [1] |
| ¹H NMR (DMSO-d₆) | 12.23 (brs, 1H, NH), 9.20 (s, 1H, Ar-CH), 9.02 (s, 1H, Ar-CH), 7.94 (d, J = 7.8 Hz, 1H, Ar-CH), 7.65-7.57 (m, 3H, Ar-CH), 7.41 (d, J = 7.8 Hz, 1H, Ar-CH), 7.31-7.29 (m, 2H, Ar-CH) | [1] |
Synthesis
Synthetic Workflow
The synthesis of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile is achieved through a condensation reaction between a substituted 1,2-phenylenediamine and an indole-based α-ketoaldehyde. The workflow can be visualized as follows:
Caption: Synthetic pathway for 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile.
Experimental Protocol
The synthesis is a multi-step process starting from indole-5-carbonitrile. The following protocol is a generalized procedure based on the synthesis of similar indole-based quinoxalines[1].
Step 1: Synthesis of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetyl chloride
-
To a solution of indole-5-carbonitrile in anhydrous ether, add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetaldehyde
-
Dissolve the crude 2-(5-cyano-1H-indol-3-yl)-2-oxoacetyl chloride in ethyl acetate.
-
To this solution, add tributyltin hydride (HSnBu₃) dropwise.
-
Stir the reaction mixture at room temperature. The resulting aldehyde is unstable and should be used immediately in the next step.
Step 3: Synthesis of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile
-
To the freshly prepared solution of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetaldehyde, add a solution of 1,2-phenylenediamine in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine or pyridine).
-
Reflux the reaction mixture for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry to afford the pure 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile.
Biological Activity and Potential Applications
While no specific biological studies for 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile have been found, the constituent quinoxaline and indole moieties are well-established pharmacophores present in numerous biologically active compounds.
-
Quinoxaline Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties. Some quinoxaline derivatives act as kinase inhibitors and receptor antagonists.
-
Indole Derivatives: The indole nucleus is a core structural component in many natural and synthetic molecules with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Given the combination of these two privileged scaffolds, 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile represents a promising candidate for screening in various biological assays to explore its therapeutic potential. Further research is warranted to elucidate its pharmacological profile and mechanism of action.
Future Directions
To fully characterize the potential of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile, the following studies are recommended:
-
Comprehensive Physicochemical Profiling: Determination of solubility in various solvents, pKa, and lipophilicity (logP).
-
Crystallographic Studies: Single-crystal X-ray diffraction to determine the precise three-dimensional structure.
-
In Vitro Biological Screening: Evaluation of its activity in a broad range of assays, including but not limited to, anticancer cytotoxicity screens, antimicrobial assays, and enzyme inhibition panels (e.g., kinase inhibition).
-
Mechanism of Action Studies: If significant biological activity is identified, further experiments to elucidate the underlying molecular mechanism and identify potential cellular targets would be crucial.
Conclusion
This technical guide has summarized the currently available information on 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile (CAS 1314446-43-9). While the data on its biological properties are limited, the synthetic route is established, and its structural characteristics are partially described. The presence of the quinoxaline and indole moieties suggests that this compound is a valuable subject for further investigation in the field of drug discovery and development.
References
The Biological Versatility of Quinoxaline-Indole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The fusion of quinoxaline and indole rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These hybrid molecules have garnered significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of quinoxaline-indole compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Anticancer Activity
Quinoxaline-indole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.
A significant number of these compounds exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.[1][2] Furthermore, some derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, a crucial signaling network that governs cell survival, proliferation, and apoptosis.[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline-indole and related quinoxaline derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Quinoxaline-Triazole Hybrid (Compound 14) [5] | HCT-116 (Colon) | 0.055 | Downregulation of HIF-1α and VEGF |
| Quinoxaline-Triazole Hybrid (Compound 9) [5] | HCT-116 (Colon) | 0.063 | Downregulation of HIF-1α and VEGF |
| Indeno[1,2-b]quinoxaline Derivative (10a) [6] | MDA-MB-231 (Breast) | 0.87 | Topoisomerase I and II inhibition, Apoptosis induction |
| Indeno[1,2-b]quinoxaline Derivative (10a) [6] | PC-3 (Prostate) | 0.82 | Topoisomerase I and II inhibition, Apoptosis induction |
| Indeno[1,2-b]quinoxaline Derivative (10a) [6] | Huh-7 (Liver) | 0.64 | Topoisomerase I and II inhibition, Apoptosis induction |
| 3-Arylaminoquinoxaline-2-carboxamide (6be) [4] | MGC-803 (Gastric) | Not specified | Inhibition of PI3K/Akt/mTOR pathway, p53 activation |
| Quinoxaline-bisarylurea (Compound VIIIc) [7][8] | HCT-116 (Colon) | 2.5 | Apoptosis induction |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa) [7] | HCT-116 (Colon) | 4.4 | Not specified |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa) [7] | MCF-7 (Breast) | 5.3 | Not specified |
| Quinoxaline-2(1H)-one Derivative (11g) [9] | HCT-116 (Colon) | 2.40 | VEGFR-2 Inhibition |
| Quinoxaline-2(1H)-one Derivative (11g) [9] | HepG-2 (Liver) | 4.50 | VEGFR-2 Inhibition |
| Quinoxaline-2(1H)-one Derivative (11e) [9] | HCT-116 (Colon) | 4.19 | VEGFR-2 Inhibition |
| 3-furoquinoxaline carboxamide (7f) [10] | MCF-7 (Breast) | 3.57 | VEGFR-2 Inhibition, Apoptosis induction |
| 3-furoquinoxaline carboxamide (7f) [10] | HCT-116 (Colon) | 4.28 | VEGFR-2 Inhibition, Apoptosis induction |
Antimicrobial Activity
The quinoxaline-indole scaffold is also a promising framework for the development of new antimicrobial agents. These compounds have shown activity against a variety of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) and EC50 values for selected quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Reference | Microorganism | MIC (µg/mL) | EC50 (µg/mL) |
| Quinoxaline Derivative [11] | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | - |
| Quinoxaline 1,4-di-N-oxide (N-09) [12] | Nocardia brasiliensis CECT3052 | < 0.06 | - |
| Quinoxaline 1,4-di-N-oxide (N-05, N-09, N-13) [12] | Clinical isolates of N. brasiliensis | ≤ 1 | - |
| Quinoxaline Derivative (5j) [13] | Rhizoctonia solani (fungus) | - | 8.54 |
| Quinoxaline Derivative (5t) [13] | Rhizoctonia solani (fungus) | - | 12.01 |
| Quinoxaline Derivative (5k) [13] | Acidovorax citrulli (bacterium) | - | Good activity reported |
| Symmetrically disubstituted quinoxaline (2d, 3c) [14] | Escherichia coli | 8 | - |
| Symmetrically disubstituted quinoxaline (2d, 3c, 4, 6a) [14] | Bacillus subtilis | 16 | - |
| Pentacyclic quinoxaline (10) [14] | Candida albicans (fungus) | 16 | - |
| Pentacyclic quinoxaline (10) [14] | Aspergillus flavus (fungus) | 16 | - |
Antiviral Activity
Quinoxaline-indole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of DNA and RNA viruses.[2] Their mechanisms of action can vary, from inhibiting viral entry and replication to modulating the host's immune response. For instance, some indoloquinoxaline compounds have been shown to inhibit the replication of Herpes Simplex Virus (HSV) by potentially interfering with viral DNA synthesis.[9][10]
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected quinoxaline-indole and related quinoxaline derivatives, with EC50 values representing the concentration required to inhibit 50% of the viral effect.
| Compound ID/Reference | Virus | Cell Line | EC50 (µM) |
| B-220 (indolo-(2,3-b)quinoxaline derivative) [9][10] | Herpes Simplex Virus Type 1 (HSV-1) | Various | 1 - 5 |
| B-220 (indolo-(2,3-b)quinoxaline derivative) [10] | Cytomegalovirus (CMV) | Various | 1 - 5 |
| B-220 (indolo-(2,3-b)quinoxaline derivative) [10] | Varicella-Zoster Virus (VZV) | Various | 1 - 5 |
| Quinoxaline Derivative (Compound 7) [6] | Coxsackievirus B4 (CVB4) | Vero-76 | 1.5 |
| Quinoxaline Derivative (Compound 6) [6] | Coxsackievirus B4 (CVB4) | Vero-76 | 1.7 |
| Quinoxaline Derivative [6] | Coxsackievirus B3 (CVB3) | Vero-76 | 2 - 3 |
| Quinoxaline Derivative (Compound 19) | Human Immunodeficiency Virus (HIV-1) | - | 0.0031 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline-indole compounds.
Synthesis of Quinoxaline-Indole Derivatives
General Procedure for the Synthesis of 3-(Indol-2-yl)quinoxalin-2(1H)-ones: [5]
This electrochemical synthesis provides a one-step, catalyst-free method.
-
Electrochemical Setup: An undivided glass beaker (25 mL) is equipped with a graphite plate as the anode and a platinum plate as the cathode.
-
Reaction Mixture: To the beaker, add quinoxalin-2(1H)-one (0.2 mmol), indole (0.3 mmol), n-Bu4NI (0.4 mmol) as the electrolyte, and 10 mL of acetonitrile (MeCN) as the solvent.
-
Electrolysis: The mixture is stirred and electrolyzed at a constant current of 20 mA at room temperature for approximately 3 hours.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-(indol-2-yl)quinoxalin-2(1H)-one.
General Procedure for the Synthesis of N-Phenyl-2-(1H-indol-3-yl)quinoxalin-6-amines:
-
Starting Material Synthesis: Synthesize the necessary 2-chloro-6-nitroquinoxaline and 2-(1H-indol-3-yl)-6-nitroquinoxaline intermediates according to established literature procedures.
-
Reduction: Reduce the nitro group of 2-(1H-indol-3-yl)-6-nitroquinoxaline to an amine using a reducing agent such as stannous chloride (SnCl2) in ethanol.
-
Coupling Reaction: The resulting 2-(1H-indol-3-yl)quinoxalin-6-amine is then coupled with a substituted phenyl isocyanate or isothiocyanate in a suitable solvent like dry tetrahydrofuran (THF) to yield the final N-phenyl-2-(1H-indol-3-yl)quinoxalin-6-amine derivatives.
-
Purification: The crude product is purified by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline-indole compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a series of two-fold dilutions of the quinoxaline-indole compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the infectivity of a virus.
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 24-well plates and incubate until confluent.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoxaline-indole compound and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction versus the compound concentration.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by quinoxaline-indole compounds.
Conclusion
The quinoxaline-indole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of potent biological activities. The data and protocols presented in this guide underscore the potential of these compounds as leads for the development of novel anticancer, antimicrobial, and antiviral therapeutics. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies are warranted to translate the promising in vitro results into clinical applications. The visualization of the key signaling pathways provides a framework for understanding their mechanisms of action and for designing next-generation compounds with enhanced specificity and efficacy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-(quinoxalin-2-yl)-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct spectroscopic data for the title compound, this paper presents data for the closely related analogue, 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid, to serve as a valuable reference. The structural similarity between these compounds, differing only by a methyl group at the indole nitrogen and a carboxylic acid versus a carbonitrile at the 5-position, allows for insightful comparative analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid. These values provide a foundational understanding of the electronic and structural characteristics of the core 3-(quinoxalin-2-yl)-1H-indole scaffold.
Table 1: ¹H NMR Spectroscopic Data for 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.26 | s | - | 1H, COOH |
| 9.54 | s | - | 1H |
| 9.51 | d | 1.7 | 1H |
| 8.75 | d | 2.8 | 1H |
| 8.08 | dd | 8.4, 1.4 | 1H |
| 8.05 | dd | 8.4, 1.4 | 1H |
| 7.90 | dd | 8.3, 1.9 | 1H |
| 7.85 | td | 7.4, 1.6 | 1H |
| 7.76 - 7.73 | m | - | 1H |
| 7.62 | d | 8.6 | 1H |
| 3.94 | s | - | 3H, N-CH₃ |
Solvent: DMSO-d₆, Frequency: 600 MHz
Table 2: ¹³C NMR Spectroscopic Data for 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid [1]
| Chemical Shift (δ) ppm | Assignment |
| 167.7 | COOH |
| 150.8 | C |
| 145.0 | C |
| 142.2 | C |
| 140.2 | C |
| 140.1 | C |
| 131.1 | CH |
| 130.7 | CH |
Solvent: DMSO-d₆, Frequency: 151 MHz[1]
Note: The assignments for the quaternary carbons (C) and methine carbons (CH) in the ¹³C NMR spectrum are based on the provided data. A more detailed assignment would require further spectroscopic experiments such as HSQC and HMBC.
Experimental Protocols
The synthesis of 3-(quinoxalin-2-yl)-1H-indole derivatives can be achieved through a condensation reaction. The following is a general procedure adapted from the synthesis of 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid and is expected to be applicable for the synthesis of the title compound with appropriate modifications of the starting indole derivative.
General Synthesis of 3-(Quinoxalin-2-yl)-1H-indole Derivatives [1]
A mixture of the appropriate indole derivative (1.0 equivalent) and quinoxaline (1.0 equivalent) is dissolved in acetonitrile. An acid catalyst, such as hydrochloric acid (1.2 equivalents), is added dropwise to the solution at room temperature. The reaction mixture is then heated to 70 °C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 3-(quinoxalin-2-yl)-1H-indole derivatives.
Caption: General workflow for the synthesis and characterization of 3-(quinoxalin-2-yl)-1H-indole derivatives.
References
Potential Therapeutic Targets of Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of quinoxaline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse, primarily targeting key players in cancer cell proliferation, survival, and angiogenesis.
Key Anticancer Targets
-
Protein Kinases: A significant number of quinoxaline derivatives function as inhibitors of various protein kinases that are crucial for tumor growth and progression. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and others. By blocking the signaling pathways mediated by these kinases, quinoxaline compounds can inhibit angiogenesis, cell proliferation, and metastasis.[1]
-
Topoisomerase II: Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Histone Deacetylase (HDAC): Certain quinoxaline derivatives act as HDAC inhibitors. HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
-
Apoptosis Induction: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of various signaling pathways that regulate cell survival and death.[2][3]
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Series of quinoxaline derivatives | VEGFR-2 | - | IC50 as low as 10.27 µM | [1] |
| Quinoxaline-bisarylurea | - | Various | - | [1] |
| Compound VIIIc | - | HCT116 | - | [1] |
| Compound XVa | - | HCT116, MCF-7 | 4.4, 5.3 | [1] |
| (Quinoxalin-2-yl)benzene sulphonamide | - | HepG2 | Potent activity | [1] |
| Compound IV | Topoisomerase II | PC-3 | 2.11 | |
| Compound III | Topoisomerase II | PC-3 | 4.11 | |
| Compound 11 | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 0.81-2.91 | [4] |
| Compound 13 | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 0.81-2.91 | [4] |
| Compound 4a | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 3.21-4.54 | [4] |
| Compound 5 | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 3.21-4.54 | [4] |
| Compound 10 | - | MKN 45 | 0.073 |
Signaling Pathway: VEGFR-2 Inhibition
Caption: Quinoxaline derivatives inhibit VEGFR-2 signaling, blocking downstream pathways.
Experimental Protocols
MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.
Key Antimicrobial Targets
-
DNA Gyrase: A primary target for many antibacterial quinoxaline derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and bacterial cell death.
-
Other Mechanisms: While DNA gyrase is a prominent target, other mechanisms may also contribute to the antimicrobial effects of quinoxaline derivatives, including the disruption of cell wall synthesis and interference with other essential metabolic pathways.
Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Quinoxaline derivative compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-8 | |
| Compound 5p | S. aureus | 4 | |
| Compound 5p | B. subtilis | 8 | |
| Compounds 5m–5p | MRSA | 8-32 | |
| Compounds 5m–5p | E. coli | 4-32 | |
| Series of quinoxaline derivatives | Various bacteria and fungi | 1.95-125 |
Experimental Workflow: DNA Gyrase Inhibition Assay
Caption: Workflow for assessing DNA gyrase inhibition by quinoxaline derivatives.
Anti-inflammatory Activity
Quinoxaline derivatives possess anti-inflammatory properties, primarily by targeting key mediators of the inflammatory response.
Key Anti-inflammatory Targets
-
Cyclooxygenase (COX): Some quinoxaline derivatives are inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation. Certain quinoxaline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is another important signaling cascade involved in the inflammatory response. Inhibition of this pathway by quinoxaline derivatives can lead to a reduction in the production of inflammatory cytokines.
Quantitative Data: COX-2 Inhibitory Activity of Quinoxaline Derivatives
| Compound | IC50 (µM) |
| Compound 13 | 0.46 |
| Compound 11 | 0.62 |
| Compound 5 | 0.83 |
| Compound 4a | 1.17 |
Signaling Pathway: NF-κB Inhibition
Caption: Quinoxaline derivatives can inhibit the NF-κB pathway, reducing inflammation.
Neuroprotective Activity
Quinoxaline derivatives have shown promise in the context of neurodegenerative diseases by targeting mechanisms that contribute to neuronal damage and death.
Key Neuroprotective Targets
-
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Several quinoxaline derivatives have been identified as potent AChE inhibitors.[2]
-
Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in various neurodegenerative disorders. Quinoxaline derivatives can exert neuroprotective effects through their antioxidant properties, which may involve the activation of the Nrf2 signaling pathway.
-
Ryanodine Receptors: Modulation of ryanodine receptors, which are intracellular calcium release channels, has been implicated in the neuroprotective effects of some quinoxaline derivatives.[5]
Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity of Quinoxaline Derivatives
| Compound | IC50 (µM) | Reference |
| Compound 6c | 0.077 | [2] |
| Quinoxaline (3a) | 13.22 | [2] |
| 2,3-dimethylquinoxaline | 7.25 | [2] |
| 2-phenylquinoxaline (3b) | 50.08 | [2] |
| 6-chloroquinoxaline (4a) | 23.87 | [2] |
| 6-nitroquinoxaline (5a) | 21.31 | [2] |
Signaling Pathway: Nrf2-Mediated Antioxidant Response
References
In-depth Technical Guide: In Silico Modeling of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
To: Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive overview of the in silico modeling of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile. Due to the limited publicly available research on the specific biological activities and computational analysis of this molecule, this guide outlines a robust, hypothetical in silico workflow. The methodologies presented are based on established computational chemistry protocols and analyses of structurally similar quinoxaline and indole derivatives with known biological targets. This guide is intended to serve as a strategic blueprint for initiating and conducting computational research on this and related novel chemical entities.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoxaline moiety linked to an indole scaffold, with a nitrile group at the 5-position of the indole ring. The quinoxaline and indole nuclei are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The nitrile group can act as a hydrogen bond acceptor or be involved in covalent interactions, potentially influencing the compound's binding affinity and metabolic stability.
Chemical Structure:
Hypothetical In Silico Modeling Workflow
The following sections detail a proposed in silico workflow for the comprehensive characterization of this compound.
Target Identification and Prioritization
Given the pharmacological profiles of similar quinoxaline and indole derivatives, potential biological targets for this compound could include protein kinases, topoisomerases, and viral enzymes. A systematic approach to target identification would involve:
-
Ligand-Based Similarity Searching: Utilizing the compound's structure to search databases like ChEMBL and PubChem for structurally similar compounds with known biological targets.
-
Pharmacophore Modeling: Developing a 3D pharmacophore model based on the key chemical features of the molecule to screen against a library of protein structures.
-
Reverse Docking: Docking the ligand against a large collection of protein binding sites to identify potential off-target and novel interactions.
Molecular Docking
Once high-priority targets are identified, molecular docking simulations can predict the binding conformation and affinity of this compound within the protein's active site.
Experimental Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Generate a 3D conformation of the ligand and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Define the binding site on the protein and perform docking using software such as AutoDock Vina or Glide.
-
Analysis of Results: Analyze the predicted binding poses, docking scores, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Hypothetical Docking Results (Example Target: EGFR Kinase Domain)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.5 |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
| Hydrogen Bonds | Indole N-H with backbone carbonyl of Met793 |
| Hydrophobic Interactions | Quinoxaline ring with Leu718, Val726, Ala743 |
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior, MD simulations are crucial.
Experimental Protocol:
-
System Setup: The docked protein-ligand complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a series of equilibration steps under NVT (constant volume) and NPT (constant pressure) ensembles.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the persistence of key intermolecular interactions over time.
Hypothetical MD Simulation Results
| Parameter | Observation |
| Protein RMSD | Stable after 10 ns, indicating structural integrity. |
| Ligand RMSD | Remains low, suggesting stable binding within the pocket. |
| Key Interaction Persistence | Hydrogen bond with Met793 maintained for >80% of the simulation time. |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is essential for evaluating its drug-likeness.
Computational Tools:
-
SwissADME: For predicting a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.
-
ProTox-II: For predicting various toxicity endpoints, including hepatotoxicity and carcinogenicity.
Predicted ADMET Properties (Hypothetical)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 270.28 g/mol | Favorable (Lipinski's Rule) |
| LogP | 3.5 | Good lipophilicity |
| H-bond Donors | 1 | Favorable (Lipinski's Rule) |
| H-bond Acceptors | 3 | Favorable (Lipinski's Rule) |
| Blood-Brain Barrier Permeation | No | Low potential for CNS side effects |
| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |
| Hepatotoxicity | Low risk | Favorable safety profile |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico modeling strategy for the characterization of this compound. The proposed workflow, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, provides a solid foundation for investigating the therapeutic potential of this novel compound. The hypothetical data presented herein serves as a template for the types of results that can be expected from such a study.
Future work should focus on the synthesis and in vitro biological evaluation of this compound to validate the computational predictions. The synergy between in silico modeling and experimental testing will be paramount in accelerating the discovery and development of new therapeutic agents based on the quinoxaline-indole scaffold.
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-Based Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of the indole nucleus, a ubiquitous motif in biologically active natural products and pharmaceuticals, with the quinoxaline scaffold has given rise to a class of heterocyclic compounds with profound implications for medicinal chemistry.[1] Indole-based quinoxalines have emerged as "privileged scaffolds," demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties.[2] This technical guide provides an in-depth exploration of the discovery and historical development of these significant compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Early Discoveries and Synthetic Evolution
The journey into the world of indole-based quinoxalines began with foundational synthetic methodologies that have evolved significantly over time. Early approaches often relied on classical condensation reactions, which, while effective, sometimes faced limitations in terms of yield and reaction conditions.[3]
A pivotal advancement in the synthesis of these compounds has been the advent of metal-catalyzed cross-coupling and cyclization reactions. Notably, palladium-catalyzed methods have proven highly efficient for constructing the intricate fused ring systems of indolo[1,2-a]quinoxalines.[4] More recently, Brønsted acid-mediated strategies have offered a transition metal-free alternative for the selective functionalization of quinoxalines with indoles, opening new avenues for creating diverse molecular architectures.[5]
Experimental Protocols: Foundational Synthetic Methods
This protocol details a highly efficient method for the synthesis of indolo[1,2-a]quinoxaline derivatives.[6]
-
Materials:
-
Substituted 1-(2-aminophenyl)-1H-indoles
-
Alkenes (e.g., acrylates, styrenes)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a sealed tube, add the 1-(2-aminophenyl)-1H-indole (0.2 mmol), the alkene (0.4 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (2.0 equiv.), and NaOAc (2.0 equiv.).
-
Add DMF (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indolo[1,2-a]quinoxaline.
-
This method provides a direct pathway to indolocarbazole-quinoxaline scaffolds under transition metal-free conditions.[5]
-
Materials:
-
Quinoxaline
-
Indole
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of quinoxaline (1.0 equiv) in dichloromethane, add indole (2.2 equiv).
-
To this mixture, add concentrated hydrochloric acid (2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time as monitored by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the di-substituted product.
-
Biological Activities and Therapeutic Potential
The indole-quinoxaline scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents, particularly in the realm of oncology. These compounds have demonstrated significant activity against a range of cancer cell lines, often acting through the induction of apoptosis and the inhibition of key signaling pathways.
Anticancer Activity and Mechanism of Action
A significant body of research has focused on the anticancer properties of indole-based quinoxalines. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including DNA fragmentation and the modulation of apoptotic proteins.[7]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indeno[1,2-b]quinoxaline Derivative 10a | MDA-MB-231 (Breast) | 0.87 | [8] |
| PC-3 (Prostate) | 0.82 | [8] | |
| Huh-7 (Liver) | 0.64 | [8] | |
| Quinoxaline-urea analog 84 | Pancreatic Cancer Cells | ~4-fold more potent than parent compound | [9] |
| Indole-aminoquinazoline hybrid 4f | Caco-2 (Colon) | Moderate Activity | [10] |
| Indole-aminoquinazoline hybrid 4g | C3A (Liver) | Significant Activity | [10] |
Experimental Protocols: Key Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11][12][13][14][15]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Indole-based quinoxaline compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indole-based quinoxaline compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
-
This assay is a hallmark of apoptosis and can be visualized by agarose gel electrophoresis.[7][16][17][18]
-
Materials:
-
Cancer cells treated with indole-based quinoxaline compounds
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Harvest the treated and untreated cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes to pellet the cellular debris.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Treat the supernatant with RNase A at 37 °C for 1 hour, followed by Proteinase K at 50 °C for 1-2 hours.
-
Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA from the aqueous phase with two volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) at -20 °C overnight.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the DNA in TE buffer.
-
Electrophorese the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA fragmentation pattern under UV light. A characteristic ladder of DNA fragments indicates apoptosis.
-
Signaling Pathway Modulation
The therapeutic effects of indole-based quinoxalines are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease states, particularly in cancer.
Inhibition of Protein Kinases
Many indole-based quinoxalines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim kinases, and IκB kinase (IKK).[2][6][9]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Quinoxaline-2-carboxylic acid derivative 1 | Pim-1 | 74 | [2] |
| Quinoxaline-2-carboxylic acid derivative 5c | Pim-1 | < 100 | [19] |
| Pim-2 | < 100 | [19] | |
| Quinoxaline-2-carboxylic acid derivative 5e | Pim-1 | < 100 | [19] |
| Pim-2 | < 100 | [19] | |
| Quinoxaline urea analog 13-197 | IKKβ | - | [9] |
Experimental Protocols: Kinase Inhibition Assays
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of compounds against VEGFR-2.[17][20][21][22]
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Indole-based quinoxaline compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the indole-based quinoxaline compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
This protocol outlines a method for assessing the inhibitory effect of compounds on Pim-1 kinase activity.[2][19]
-
Materials:
-
Recombinant human Pim-1 kinase
-
PIMtide (ARKRRRHPSGPPTA) as a substrate
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Indole-based quinoxaline compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Follow a similar procedure as the VEGFR-2 kinase assay, substituting the specific enzyme, substrate, and any optimized buffer components for Pim-1.
-
The amount of ADP produced is quantified to determine the level of kinase inhibition.
-
Induction of Apoptosis Signaling
Indole-based quinoxalines can trigger the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
This technique is used to measure the protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[9][10][23][24][25]
-
Materials:
-
Cancer cells treated with indole-based quinoxaline compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.
-
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[15][26][27]
-
Materials:
-
Cancer cells treated with indole-based quinoxaline compounds
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
96-well opaque-walled plates
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate and treat with the compounds as for the MTT assay.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of active caspase-3/7.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by indole-based quinoxalines.
Experimental Workflow: Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of indole-based quinoxalines.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by indole-based quinoxalines.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by indole-based quinoxalines.
Signaling Pathway: Pim-1/STAT3 Inhibition
Caption: Targeting the Pim-1/STAT3 signaling axis with indole-based quinoxalines.
Conclusion
The journey of indole-based quinoxalines from their initial synthesis to their current status as promising therapeutic candidates has been marked by significant advancements in synthetic chemistry and a deeper understanding of their biological mechanisms. The versatility of their synthesis and the breadth of their biological activities, particularly in the context of cancer, ensure that these "privileged scaffolds" will remain a focal point of research and development in medicinal chemistry for the foreseeable future. This technical guide serves as a comprehensive resource for professionals in the field, providing the foundational knowledge and detailed methodologies necessary to contribute to the ongoing exploration of this remarkable class of compounds.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. PathScan® RP Phospho-IKKβ (Ser177/181) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brønsted acid-mediated mono- and di-substitution of quinoxalines with indoles: a pathway to indolocarbazole-quinoxaline scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PIM1/STAT3 axis: a potential co-targeted therapeutic approach in triple-negative breast cancer - ProQuest [proquest.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Synthesis of Indolo [1,2-<i>a</i>]Quinoxalines via a Pd-Catalyzed Regioselective C–H Olefination/Cyclization Sequence [ouci.dntb.gov.ua]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
- 20. vincibiochem.it [vincibiochem.it]
- 21. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit | Scientist.com [app.scientist.com]
- 22. biocompare.com [biocompare.com]
- 23. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lipophilicity and Solubility of Quinoxaline-Indole Hybrids
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a focused examination of two critical physicochemical properties of quinoxaline-indole hybrids: lipophilicity and solubility. Understanding these parameters is fundamental in drug discovery, as they significantly influence the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and ultimately, the bioavailability and efficacy of a potential drug candidate.[1][2] Quinoxaline and its derivatives are recognized as important heterocyclic compounds with a wide spectrum of biological activities, making their physicochemical characterization essential for further development.[3][4]
Quantitative Data on Physicochemical Properties
The interplay between solubility and lipophilicity is crucial for the drug-likeness of a compound. Quinoxaline-indole hybrids often exhibit a lipophilic nature.[5] Experimental data for a series of novel bioactive hybrid compounds, distinguished by different substituents (-CH3, -F, and -Cl), highlights this relationship. The aqueous solubility for these compounds is generally poor, but it is notably higher in acidic conditions (pH 2.0), which simulate the gastrointestinal tract environment, compared to physiological pH (7.4), which models blood plasma.[5][6]
Below is a summary of experimental data for three distinct quinoxaline-indole hybrids, providing a clear comparison of their solubility and lipophilicity.
Table 1: Experimental Solubility and Lipophilicity of Substituted Quinoxaline-Indole Hybrids at 298.15 K (25 °C)
| Compound ID | Substituent Group | Solubility in Buffer pH 2.0 (mol·L⁻¹) | Solubility in Buffer pH 7.4 (mol·L⁻¹) | Partition Coefficient (logP o/b) in 1-Octanol/Buffer pH 7.4 |
| I | -CH₃ | 1.98 × 10⁻³ | 1.83 × 10⁻⁴ | 2.08 |
| II | -F | 0.99 × 10⁻³ | 0.67 × 10⁻⁴ | 2.21 |
| III | -Cl | 1.34 × 10⁻³ | 1.01 × 10⁻⁴ | 2.39 |
Data sourced from experimental studies on novel bioactive hybrid compounds.[5][6][7]
Experimental Protocols
Accurate determination of lipophilicity and solubility is achieved through standardized experimental methods. The protocols detailed below are commonly employed in pharmaceutical research.
Lipophilicity Determination: Shake-Flask Method (OECD 107)
The partition coefficient (logP), representing the ratio of a compound's concentration in a two-phase system of 1-octanol and water, is a standard measure of lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[5][6][7]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and a relevant aqueous buffer (e.g., pH 7.4 to simulate physiological conditions).
-
Compound Addition: A small, precisely weighed amount of the test compound is dissolved in the more suitable phase (typically 1-octanol for lipophilic compounds).
-
Partitioning: The two phases are combined in a vessel at a fixed volume ratio. The vessel is then agitated (e.g., shaken in an air thermostat) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 72-75 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the 1-octanol and aqueous layers.
-
Quantification: Aliquots are carefully taken from each phase. The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).
For compounds with very low aqueous solubility or stability issues, a Reverse-Phase HPLC (RP-HPLC) method can be a more practical and rapid alternative to the shake-flask method.[8][9]
Aqueous Solubility Determination: Kinetic Shake-Flask Method
This method measures how much of a compound dissolves in an aqueous buffer under specific conditions over time.
Methodology:
-
Sample Preparation: An excess amount of the solid test compound is added to a known volume (e.g., 10 mL) of the desired buffer solution (e.g., pH 2.0 or pH 7.4) in a glass tube.[6]
-
Incubation: The tubes are sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a defined period (e.g., 75 hours) to allow the system to reach equilibrium.[6]
-
Sampling and Filtration: At predetermined time points, an aliquot of the suspension is withdrawn. To remove any undissolved solid, the sample is immediately filtered through a low-binding filter (e.g., 0.22 µm hydrophilic filter).[6]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical technique, most commonly UV-Vis spectrophotometry or HPLC.
-
Equilibrium Confirmation: Solubility is determined once the measured concentration remains constant over successive time points, indicating that equilibrium has been achieved.
Visualized Workflows and Relationships
Diagrams are essential for visualizing experimental processes and the complex interplay between physicochemical properties.
Caption: Experimental workflow for determining lipophilicity and solubility.
Caption: The balance between lipophilicity and solubility for drug bioavailability.
Conclusion
The development of quinoxaline-indole hybrids as therapeutic agents requires a careful balancing act between lipophilicity and solubility. The experimental data confirm that while these compounds possess a lipophilic character conducive to crossing biological membranes, their poor aqueous solubility can be a significant hurdle for oral absorption.[1][5][6] Strategies to enhance solubility, such as salt formation or the introduction of polar functional groups, without detrimentally reducing lipophilicity are key considerations in the lead optimization process. The methodologies and conceptual frameworks presented in this guide serve as a foundational resource for researchers dedicated to advancing these promising compounds through the drug discovery pipeline.
References
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches [mdpi.com]
- 9. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Nuances of Quinoxalinone Derivatives: A Deep Dive into Structure-Activity Relationships
A Technical Guide for Drug Discovery Professionals
The quinoxalinone scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoxalinone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between chemical structure and biological function, we aim to illuminate the path toward the rational design of novel and potent therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of this versatile chemical class.
Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoxalinone derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following tables summarize the quantitative SAR data for various therapeutic targets, providing a comparative overview of the impact of different chemical modifications.
Anticancer Activity
Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and enzymes involved in tumor progression. The SAR studies often focus on substitutions at the N-1, C-3, and C-6/C-7 positions of the quinoxalinone ring.
| Compound ID | Scaffold | R1 (N-1) | R2 (C-3) | R3 (C-6/C-7) | Target Cell Line | IC50 (µM) | Reference |
| 1a | Quinoxalin-2(1H)-one | H | -NH-linker-benzoxazole | H | MCF-7 | - | [1] |
| 8 | Quinoxalin-2(1H)-one | H | -NH-linker-benzoxazole | H | Not Specified | Potent Activity | [1] |
| 17 | Quinoxalin-2(1H)-one | H | -SO2-linker | NO2 (C-7) | A549 | 46.6 ± 7.41 | [1] |
| 17 | Quinoxalin-2(1H)-one | H | -SO2-linker | NO2 (C-7) | HCT-116 | 48 ± 8.79 | [1] |
| 18 | Quinoxalin-2(1H)-one | H | -benzyl-linker | H | MCF-7 | 22.11 ± 13.3 | [1] |
| 24 | Quinoxalin-2(1H)-one | H | o,o-dimethoxyphenyl | H | A375 (Melanoma) | 0.003 | [1] |
| QW12 | Quinoxaline-arylfuran | Not Specified | Not Specified | Not Specified | HeLa | 10.58 | [2] |
Key SAR Insights for Anticancer Activity:
-
A -NH linker at the C-3 position appears to be crucial for activity, while aliphatic linkers tend to decrease potency.[1]
-
The presence of a benzoxazole moiety at the C-2 position enhances anticancer activity.[1]
-
Electron-releasing groups (e.g., -OCH3) on pendant aromatic rings are generally favorable for activity, whereas electron-withdrawing groups (e.g., -F, -NO2) can diminish it.[1]
-
A sulfonyl linker at the C-3 position and an electron-withdrawing -NO2 group at the C-7 position were found to decrease activity.[1] In contrast, a benzyl linker at C-3 was shown to increase activity.[1]
-
Substitutions with o,o-dimethoxyphenyl groups at the C-2 position can lead to a significant increase in potency.[1]
Aldose Reductase Inhibition
Quinoxalinone derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.
| Compound ID | Scaffold | R1 (N-1) | R2 (C-3) | R3 (C-6) | IC50 (µM) | Reference |
| 15a | Quinoxalin-2(1H)-one | -CH2COOH | -phenethyl | NO2 | 0.143 | [3] |
Key SAR Insights for Aldose Reductase Inhibition:
-
An N1-acetate group is a key feature for significant inhibitory activity.[3]
-
A C3-phenethyl side chain and a C6-NO2 group play an important role in enhancing the activity and selectivity of these inhibitors.[3]
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition
ASK1 is a key mediator of cellular stress responses, and its inhibition is a promising strategy for various diseases.
| Compound ID | Scaffold | Substituents | IC50 (nM) | Reference |
| 26e | Quinoxaline | Dibromo substituted | 30.17 | [4] |
Key SAR Insights for ASK1 Inhibition:
-
Specific halogenation patterns, such as dibromo substitution , on the quinoxaline core can lead to potent ASK1 inhibition.[4]
α-Glucosidase and sPLA2 Inhibition
Certain quinoxalinone derivatives have shown dual inhibitory activity against α-glucosidase and secretory phospholipase A2 (sPLA2), enzymes relevant to type II diabetes.
| Compound ID | Scaffold | Target Enzyme | IC50 (µM) | Reference |
| 6a | Quinoxaline sulfonohydrazide | sPLA2 | 0.0475 | [5] |
| 6c | Quinoxaline sulfonohydrazide | α-glucosidase | 0.0953 | [5] |
Key SAR Insights for α-Glucosidase and sPLA2 Inhibition:
-
The sulfonohydrazide moiety is a critical pharmacophoric feature for the potent inhibition of both sPLA2 and α-glucosidase.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR analysis, enabling researchers to replicate and build upon these findings.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plates for an additional 2-4 hours until a purple precipitate is visible. Then, add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Treatment: Divide the rats into groups (n=6). The control group receives the vehicle, the standard group receives a reference anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and the test groups receive the quinoxalinone derivatives at different doses, typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Aldose Reductase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of partially purified rat lens aldose reductase. The reaction mixture (total volume of 1.0 mL) should contain phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.
-
Inhibitor Addition: Add the quinoxalinone derivative dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C, which corresponds to the oxidation of NADPH.[8]
-
Data Analysis: The enzyme activity is determined by the rate of NADPH oxidation. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
ASK1 Kinase Inhibition Assay
This assay determines the inhibitory effect of compounds on the kinase activity of ASK1.
Protocol:
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the amount of ADP, and therefore to the kinase activity.[9]
-
Reaction Setup: In a 384-well plate, add the ASK1 enzyme, the substrate (e.g., a generic kinase substrate), ATP, and the test quinoxalinone derivative at various concentrations.[9]
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Quinoxalinone derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[3][10] Small molecule inhibitors can block this pathway at various points.[1][11][12]
Caption: Inhibition of the STAT3 signaling pathway by quinoxalinone derivatives.
Induction of Apoptosis via ROS Generation and Caspase Activation
Many anticancer agents, including certain quinoxalinone derivatives, induce apoptosis (programmed cell death) in cancer cells. This process can be initiated by an increase in reactive oxygen species (ROS), leading to the activation of a cascade of caspases.[4][5][13][14][15]
Caption: Apoptosis induction by quinoxalinone derivatives via ROS and caspases.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening of quinoxalinone derivatives for anticancer activity.
Caption: Workflow for in vitro anticancer screening of quinoxalinone derivatives.
Conclusion
The quinoxalinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical importance of substituent patterns in dictating the biological activity and target selectivity of these derivatives. The provided experimental protocols offer a practical foundation for researchers to further explore this chemical space, while the visualized signaling pathways provide a conceptual framework for understanding their mechanisms of action. As our understanding of the intricate biology of diseases continues to grow, the rational design of quinoxalinone derivatives, informed by comprehensive SAR studies, will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. latamjpharm.org [latamjpharm.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. promega.es [promega.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel activators and small-molecule inhibitors of STAT3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive oxygen species regulate caspase activation in tumor necrosis factor-related apoptosis-inducing ligand-resistant human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Methodological & Application
Protocol for condensation of 1,2-phenylenediamine with indole aldehydes
Application Note and Protocol: Synthesis of 2-(Indolyl)benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of an indole moiety onto the benzimidazole scaffold can further enhance or modify its biological profile, making these compounds particularly interesting for drug discovery and development.[1][4] One of the most direct and efficient methods for synthesizing 2-substituted benzimidazoles is the condensation reaction between 1,2-phenylenediamine (also known as o-phenylenediamine) and an appropriate aldehyde.[5][6]
This application note provides detailed protocols for the synthesis of 2-(indolyl)benzimidazoles through the condensation of 1,2-phenylenediamine with indole aldehydes. Various methods are presented, ranging from rapid, catalyst-free green synthesis to well-established catalyzed reactions, allowing researchers to choose a procedure best suited to their laboratory capabilities and project requirements.
General Reaction Scheme
The core reaction involves the cyclocondensation of 1,2-phenylenediamine with an indole aldehyde, typically indole-3-carboxaldehyde, to form the corresponding 2-(1H-indol-3-yl)-1H-benzo[d]imidazole. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often through air oxidation) to yield the final benzimidazole product.
Caption: General reaction for the synthesis of 2-(Indolyl)benzimidazoles.
Data Presentation: Comparison of Protocols
The choice of catalyst and reaction conditions significantly impacts reaction time, yield, and environmental footprint. The following table summarizes various reported methods for the condensation of 1,2-phenylenediamine with aromatic aldehydes, which are applicable to indole aldehydes.
| Protocol | Catalyst | Solvent | Temperature | Time | Yield Range (%) | Reference |
| 1. Green, Rapid Synthesis | None | Methanol | Ambient | 1 minute | 33 - 96 | [6] |
| 2. Ammonium Chloride | NH₄Cl | Ethanol or CHCl₃ | 80-90°C or RT | 2 - 4 hours | 70 - 94 | [2][7] |
| 3. Heterogeneous Gold | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25°C | 2 hours | ~90+ | [3] |
| 4. Lewis Acid | Lanthanum Chloride | Methanol | Ambient | 3 - 4 hours | 85 - 95 | [5] |
| 5. Microwave-Assisted | Er(OTf)₃ (1 mol%) | Solvent-free | Microwave | 5 - 10 minutes | 86 - 99 | [8] |
| 6. Acetic Acid Promoted | Acetic Acid | None | Microwave | 5 - 10 minutes | High | [9] |
Experimental Protocols
Below are detailed step-by-step procedures for two common and effective methods.
Protocol 1: Catalyst-Free Rapid Synthesis in Methanol
This method is exceptionally fast, environmentally friendly, and requires no catalyst, making it an excellent choice for green chemistry applications.[6]
Materials and Equipment:
-
1,2-Phenylenediamine
-
Indole-3-carboxaldehyde
-
Methanol (reagent grade)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
In a 25 mL round-bottom flask, dissolve 1,2-phenylenediamine (e.g., 108 mg, 1.0 mmol) in methanol (5 mL).
-
Add indole-3-carboxaldehyde (145 mg, 1.0 mmol) to the solution.
-
Stir the resulting mixture vigorously at ambient temperature, open to the air, for 1 minute.[6]
-
Monitor the reaction completion by TLC (eluent: ethyl acetate/hexane, 1:2 v/v).
-
Upon completion, a precipitate typically forms. If not, the product can be precipitated by adding the reaction mixture to ice-cold water.
-
Collect the solid product by vacuum filtration, washing it thoroughly with cold water.
-
Dry the product. If necessary, purify further by recrystallization from an appropriate solvent like ethanol.
Protocol 2: Ammonium Chloride (NH₄Cl) Catalyzed Synthesis
This is a robust and cost-effective method using a readily available and inexpensive catalyst.[2]
Materials and Equipment:
-
1,2-Phenylenediamine
-
Indole-3-carboxaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 50 mL round-bottom flask, add 1,2-phenylenediamine (e.g., 0.100 g, 0.92 mmol), indole-3-carboxaldehyde (0.134 g, 0.92 mmol), and ethanol (4 mL).[2]
-
Add a catalytic amount of ammonium chloride (e.g., 0.15 g, ~30 mol%).[2]
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 2 hours.[2]
-
Monitor the reaction's progress using TLC (eluent: ethyl acetate/hexane, 1:2 v/v).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[2]
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2-(indolyl)benzimidazole.[2]
Visualizations
Proposed Reaction Mechanism
The formation of the benzimidazole ring from 1,2-phenylenediamine and an aldehyde follows a well-established pathway.
Caption: Mechanism for benzimidazole formation via condensation.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, work-up, and analysis of 2-(indolyl)benzimidazoles.
Caption: General laboratory workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. munin.uit.no [munin.uit.no]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the kinase inhibitory activity of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile is not currently available in the public domain. The following application notes and protocols are based on the activities of structurally related quinoxaline and indole-containing compounds, which have shown inhibitory effects against various protein kinases. These notes are intended to serve as a guideline for initiating research on this compound.
Introduction
This compound is a heterocyclic organic molecule featuring both a quinoxaline and an indole scaffold. Both of these ring systems are prevalent in a multitude of biologically active compounds, including a significant number of kinase inhibitors.[1][2] The fusion of these two pharmacophores suggests that this compound may exhibit inhibitory activity against one or more protein kinases, making it a compound of interest for cancer and inflammation research. Quinoxaline derivatives have been reported to inhibit a range of kinases, including Pim-1/2, Janus kinases (JAKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5]
Hypothesized Kinase Targets and Therapeutic Areas
Based on the known biological activities of related quinoxaline-indole compounds, this compound is hypothesized to target the following kinase families:
-
Pim Kinases (Pim-1, Pim-2, Pim-3): These are constitutively active serine/threonine kinases implicated in cell cycle progression, survival, and apoptosis.[3][6] Their overexpression is common in various hematologic and solid tumors.[7][8]
-
Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) is crucial for cytokine signaling via the JAK/STAT pathway, which plays a key role in the immune system.[9][10][11] Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms.[12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.[5] Inhibition of VEGFR is a well-established strategy in cancer therapy to suppress tumor growth and metastasis.[5][13]
Data Presentation: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives
The following tables summarize the in vitro kinase inhibitory activities of several reported quinoxaline-based compounds. This data can serve as a benchmark for the potential potency of this compound.
Table 1: Pim Kinase Inhibition by Quinoxaline Derivatives
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Quinoxaline-2-carboxylic acid 1 | Pim-1 | 74 | Not Specified |
| Derivative 5c | Pim-1 | 130 - 200 | Not Specified |
| Derivative 5e | Pim-2 | Data not published | Not Specified |
| SGI-1776 | Pim-1 | 7 | Not Specified |
| SGI-1776 | Pim-2 | 363 | Not Specified |
| SGI-1776 | Pim-3 | 69 | Not Specified |
Data extracted from related studies on quinoxaline derivatives as Pim kinase inhibitors.[6][7]
Table 2: JAK Kinase Inhibition by Quinoxalinone and Indole Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Tofacitinib | JAK1 | 1.7 - 3.7 |
| Tofacitinib | JAK2 | 1.8 - 4.1 |
| Tofacitinib | JAK3 | 0.75 - 1.6 |
| Ruxolitinib | JAK1 | 0.09 |
| Ruxolitinib | JAK2 | 0.036 |
| Amino benzoxazole scaffold | JAK2 | 12 |
| 2,8-diaryl-quinoxaline | JAK2 | 12 |
| Indol-4-carboxamide core | JAK2 | 18 |
Data for representative JAK inhibitors containing related structural motifs.[4]
Table 3: VEGFR-2 Inhibition by Quinoxaline Derivatives
| Compound | Target Kinase | IC50 (µM) |
| Quinoxaline-3-propanamide 14 | VEGFR-2 | 0.076 |
Data from a study on quinoxaline-3-propanamides as VEGFR-2 inhibitors.[5][14]
Experimental Protocols
The following are detailed protocols for assays commonly used to characterize kinase inhibitors. These can be adapted to evaluate the activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
This compound (test compound)
-
Recombinant human kinase (e.g., Pim-1, JAK2, or VEGFR-2)
-
Substrate peptide specific for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the specific kinase and its substrate peptide in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase) in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., MV4-11 for Pim-1, HEL for JAK2)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Mandatory Visualizations
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: JAK/STAT Signaling Pathway and Point of Inhibition.
Caption: VEGFR Signaling Pathway and Point of Inhibition.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties, making them privileged scaffolds in drug discovery.[1][2] High-throughput screening (HTS) plays a pivotal role in identifying and optimizing novel quinoxaline-based therapeutic agents by enabling the rapid evaluation of large compound libraries against specific biological targets.[3] These application notes provide detailed protocols for HTS assays commonly used to screen quinoxaline derivatives and summarize key quantitative data for selected compounds.
Biological Activities and Targets
Quinoxaline derivatives have been shown to modulate the activity of various key biological targets implicated in disease pathogenesis. A primary focus of HTS campaigns has been the identification of quinoxaline-based inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Key kinase targets for quinoxaline derivatives include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, triggers signaling pathways promoting cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers.[3][8][9]
-
Apoptosis signal-regulated kinase 1 (ASK1): A member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that is involved in stress and inflammatory responses.[10]
-
c-Met Kinase: A receptor tyrosine kinase that plays a role in cell growth, motility, and invasion. Its dysregulation is associated with poor prognosis in several cancers.[11]
In addition to kinase inhibition, HTS is also employed to assess the cytotoxic effects of quinoxaline derivatives against various cancer cell lines, providing a direct measure of their potential as anticancer agents.
Data Presentation: Quantitative Activity of Quinoxaline Derivatives
The following table summarizes the in vitro activity of selected quinoxaline derivatives from various screening assays. This data provides a comparative overview of their potency against different biological targets and cancer cell lines.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 11 | MCF-7 (Breast Cancer) | Cell Viability | 0.81 | [3] |
| HepG2 (Liver Cancer) | Cell Viability | 1.23 | [3] | |
| HCT-116 (Colon Cancer) | Cell Viability | 2.91 | [3] | |
| EGFR | Kinase Inhibition | 0.6 | [3] | |
| COX-2 | Enzyme Inhibition | 0.62 | [3] | |
| Compound 13 | MCF-7 (Breast Cancer) | Cell Viability | 1.12 | [3] |
| HepG2 (Liver Cancer) | Cell Viability | 2.04 | [3] | |
| HCT-116 (Colon Cancer) | Cell Viability | 2.33 | [3] | |
| EGFR | Kinase Inhibition | 0.4 | [3] | |
| COX-2 | Enzyme Inhibition | 0.46 | [3] | |
| Compound 4a | MCF-7 (Breast Cancer) | Cell Viability | 3.21 | [3] |
| HepG2 (Liver Cancer) | Cell Viability | 4.54 | [3] | |
| HCT-116 (Colon Cancer) | Cell Viability | 3.98 | [3] | |
| EGFR | Kinase Inhibition | 0.3 | [3] | |
| Compound 5 | MCF-7 (Breast Cancer) | Cell Viability | 4.11 | [3] |
| HepG2 (Liver Cancer) | Cell Viability | 3.87 | [3] | |
| HCT-116 (Colon Cancer) | Cell Viability | 4.23 | [3] | |
| Compound VIIIc | HCT-116 (Colon Cancer) | Cell Viability | 2.5 | [12] |
| MCF-7 (Breast Cancer) | Cell Viability | 9 | [12] | |
| Compound XVa | HCT-116 (Colon Cancer) | Cell Viability | 4.4 | [12] |
| MCF-7 (Breast Cancer) | Cell Viability | 5.3 | [12] | |
| Compound 26e | ASK1 | Kinase Inhibition | 0.03017 | [10] |
| Compound IVd | HeLa (Cervical Cancer) | Cell Viability | 3.20 | [13] |
| MCF-7 (Breast Cancer) | Cell Viability | 4.19 | [13] | |
| HEK 293T (Kidney) | Cell Viability | 3.59 | [13] | |
| A549 (Lung Cancer) | Cell Viability | 5.29 | [13] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are adaptable for screening libraries of quinoxaline derivatives.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][14][15] It is a widely used method for assessing the cytotoxic effects of compounds in a high-throughput format.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium
-
Quinoxaline derivative library (solubilized in DMSO)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled multiwell plates at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the quinoxaline derivatives in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Add the desired concentrations of the compounds to the wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Execution:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: ADP-Glo™ Kinase Assay
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[17][18] It is a universal platform suitable for screening inhibitors of various kinases.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
Quinoxaline derivative library (in DMSO)
-
White, low-volume 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare the kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the quinoxaline derivatives at various concentrations. Include no-compound and no-enzyme controls.
-
Initiate the kinase reaction by adding the kinase reaction mixture to each well. The final reaction volume is typically 5-10 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 3: LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase by competing with a fluorescently labeled tracer.[19][20]
Materials:
-
LanthaScreen® Eu Kinase Binding Assay components (Thermo Fisher Scientific), including:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
-
Purified, tagged kinase of interest
-
Quinoxaline derivative library (in DMSO)
-
Low-volume 384-well plates (white or black)
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compounds (quinoxaline derivatives) in the assay buffer.
-
Prepare a 3X mixture of the kinase and the Eu-labeled antibody in the assay buffer.
-
Prepare a 3X solution of the kinase tracer in the assay buffer.
-
-
Assay Assembly:
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 1 hour, protected from light.[19]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
The displacement of the tracer by the inhibitor results in a decrease in the TR-FRET signal.
-
Determine the IC50 values by plotting the TR-FRET ratio against the log of the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by quinoxaline derivatives.
Caption: EGFR Signaling Pathway and Inhibition by Quinoxaline Derivatives.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinoxaline Derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign for quinoxaline derivatives.
Caption: High-Throughput Screening Workflow for Quinoxaline Derivatives.
References
- 1. eastport.cz [eastport.cz]
- 2. ulab360.com [ulab360.com]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 6. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 16. ch.promega.com [ch.promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. ulab360.com [ulab360.com]
- 20. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - KE [thermofisher.com]
Characterization techniques for 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
An essential aspect of drug discovery and development is the comprehensive characterization of novel chemical entities. This document provides detailed application notes and protocols for the analytical characterization of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile, a heterocyclic compound with potential pharmacological significance. The methodologies outlined here are crucial for confirming the identity, purity, and structural integrity of this molecule, ensuring reliable data for subsequent biological and toxicological studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₇H₁₀N₄ |
| Molecular Weight | 270.29 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Melting Point | Not available |
Spectroscopic and Chromatographic Characterization
The following sections detail the standard analytical techniques for the structural elucidation and purity assessment of this compound. While experimental data for this specific molecule is not publicly available, the provided tables contain expected values based on the analysis of structurally related quinoxaline-indole derivatives.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | Indole N-H |
| ~9.5 | s | 1H | Quinoxaline C3-H |
| ~8.8 | d | 1H | Indole C4-H |
| ~8.2-8.0 | m | 3H | Quinoxaline Ar-H |
| ~7.9-7.7 | m | 3H | Quinoxaline & Indole Ar-H |
| ~7.6 | d | 1H | Indole C6-H |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Quinoxaline C2 |
| ~145 | Quinoxaline C8a |
| ~142 | Quinoxaline C4a |
| ~140 | Indole C7a |
| ~138 | Quinoxaline C3 |
| ~132-128 | Quinoxaline & Indole Ar-CH |
| ~125 | Indole C3a |
| ~122 | Indole C6 |
| ~120 | Indole C4 |
| ~118 | Cyano C≡N |
| ~115 | Indole C5 |
| ~112 | Indole C7 |
| ~105 | Indole C2 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To determine the molecular structure of the compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Vortex the tube until the sample is completely dissolved.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
High-Resolution Mass Spectrometry (HRMS) Data (Predicted)
| Ion | [M+H]⁺ |
| Calculated m/z | 271.0978 |
| Observed m/z | 271.0980 |
Mass Spectrometry Protocol
Objective: To confirm the molecular weight of the compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI).
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | Indole N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2225 | Strong | C≡N (Nitrile) Stretch[1] |
| ~1620 | Medium | C=N (Imine) Stretch |
| ~1580-1450 | Strong | Aromatic C=C Stretch |
FT-IR Spectroscopy Protocol
Objective: To identify the functional groups in the compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Spatula
-
Kimwipes
-
Isopropyl alcohol
Procedure:
-
Clean the ATR crystal with a Kimwipe dampened with isopropyl alcohol and allow it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum.
-
Clean the ATR crystal after the measurement.
-
Analyze the spectrum to identify characteristic absorption bands of the functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to determine the purity of the compound.
HPLC Method Parameters (Representative)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
HPLC Protocol
Objective: To assess the purity of the compound.
Materials:
-
This compound sample
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
HPLC vials
Procedure:
-
Prepare the mobile phases (A and B).
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Transfer the working solution to an HPLC vial.
-
Set up the HPLC method with the parameters listed in the table above.
-
Run the analysis and integrate the resulting chromatogram to determine the peak area and calculate the purity.
References
- 1. scialert.net [scialert.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of Indole-Quinoxaline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole-quinoxaline hybrids are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] These scaffolds are considered "privileged structures" due to their presence in a wide range of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The fusion of the indole and quinoxaline ring systems often leads to novel molecular entities with enhanced biological profiles, making them promising candidates for drug discovery and development.[5][6]
Accurate structural elucidation and characterization are critical steps in the development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This document provides detailed application notes and experimental protocols for the analysis of indole-quinoxaline derivatives using ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Application Note 1: Structural Elucidation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of organic molecules. For indole-quinoxaline compounds, ¹H and ¹³C NMR provide precise information about the molecular skeleton, substitution patterns, and stereochemistry.
Data Presentation: NMR Spectral Data
The following tables summarize representative ¹H and ¹³C NMR data for various indole-quinoxaline derivatives, providing a reference for researchers in the field.
Table 1: ¹H and ¹³C NMR Data for Selected Indolo[1,2-b]quinoxaline Derivatives.[7]
| Compound | ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (150 MHz, CDCl₃) δ (ppm) |
| 11H-indeno[1,2-b]quinoxaline | 8.34–8.26 (m, 1H), 8.21 (dd, J = 8.0, 1.7 Hz, 1H), 8.11 (dd, J = 8.0, 1.7 Hz, 1H), 7.75 (m, 2H), 7.68 (dt, J = 7.3, 1.2 Hz, 1H), 7.60–7.52 (m, 2H), 4.17 (s, 2H) | 159.48, 154.67, 143.52, 142.07, 141.26, 138.04, 131.15, 129.26, 129.21, 128.97, 128.84, 128.06, 125.83, 122.70, 35.98 |
| 2-Chloro-11H-indeno[1,2-b]quinoxaline | 8.22–8.16 (m, 1H), 8.09–8.00 (m, 2H), 7.69–7.60 (m, 2H), 7.58–7.46 (m, 2H), 4.10 (s, 2H) | 160.43, 154.81, 143.45, 141.50, 140.56, 137.67, 134.32, 131.37, 130.28, 130.07, 128.13, 128.00, 125.81, 122.72, 35.93 |
| 2,3-Difluoro-11H-indeno[1,2-b]quinoxaline | 8.22 (d, J = 7.3 Hz, 1H), 7.91 (dd, J = 10.7, 8.2 Hz, 1H), 7.84 (dd, J = 10.6, 8.1 Hz, 1H), 7.70–7.65 (m, 1H), 7.60–7.53 (m, 2H), 4.14 (s, 2H) | 159.81, 154.93, 143.35, 139.29, 138.30, 138.23, 137.62, 131.47, 128.19, 125.84, 122.75, 115.04, 114.94, 114.83, 35.88 |
Table 2: ¹H and ¹³C NMR Data for Selected (1H-indol-3-yl)quinoxalines.[8]
| Compound | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 6,7-Dichloro-2-(1H-indol-3-yl)quinoxaline | 12.31 (brs, 1H, NH), 9.49 (s, 1H), 8.68 (d, J = 8.5 Hz, 1H), 8.30 (s, 2H), 7.50-7.22 (m, 4H) | 150.6, 143.9, 141.18, 140.4, 138.0, 137.8, 128.3, 128.1, 122.9, 122.8, 121.1, 111.2 |
| 2-(5-Chloro-1H-indol-3-yl)quinoxaline | 12.19 (brs, 1H, NH), 9.47 (s, 1H), 8.75 (s, 1H), 8.67 (s, 1H), 7.97 (dd, J = 2.5, 8.5 Hz, 2H), 7.69 (dd, J = 2.6, 7.8 Hz, 2H), 7.51 (d, J = 7.8 Hz, 1H), 7.23 (d, J = 2.8 Hz, 1H) | 150.6, 144.3, 142.1, 139.6, 136.0, 130.3, 128.8 |
| 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile | 12.23 (brs, 1H, NH), 9.20 (s, 1H), 9.02 (s, 1H), 7.94 (d, J = 7.8 Hz, 1H), 7.65-7.57 (m, 3H), 7.41 (d, J = 7.8 Hz, 1H), 7.31-7.29 (m, 2H) | 154.7, 151.9, 138.6, 135.4, 132.7, 130.8, 129.2, 128.5, 126.0, 123.9, 121.21, 115.3, 114.0, 112.19, 103.5 |
Experimental Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol outlines a general procedure for obtaining high-quality NMR spectra of indole-quinoxaline compounds.
1. Materials and Reagents:
-
Indole-quinoxaline sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8% D)
-
Internal standard, e.g., Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
-
5 mm NMR tubes
-
Pipettes and vials
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified indole-quinoxaline compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d₆) to the vial.[9] The choice of solvent should be based on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
3. Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[10]
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Set standard acquisition parameters:
-
Spectral Width: ~16 ppm
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Set up a proton-decoupled ¹³C experiment.
-
Set standard acquisition parameters:
-
Spectral Width: ~220-250 ppm
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
-
Acquire the FID.
-
4. Data Processing:
-
Apply a Fourier Transform (FT) to the acquired FID.
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the solvent peak to 39.52 ppm.[11]
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.
Application Note 2: Molecular Weight and Fragmentation Analysis using Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight of synthesized compounds and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Common Fragmentation Patterns: The fragmentation of indole-quinoxaline compounds under electron impact (EI) or collision-induced dissociation (CID) often involves characteristic losses related to both the indole and quinoxaline moieties.
-
Indole Moiety: A characteristic fragmentation of the indole ring involves the loss of HCN (27 Da) from the pyrrole ring portion.[12][13]
-
Quinoxaline Moiety: The quinoxaline ring is relatively stable, but substituents on the ring will direct the fragmentation pathways.
-
Side Chains: Fragmentation is often initiated at linker groups or substituents, such as the loss of alkyl radicals or cleavage of ether or amide bonds.
Experimental Protocol 2: LC-MS/MS Analysis
This protocol provides a method for the analysis of indole-quinoxaline compounds using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[14]
1. Materials and Reagents:
-
Indole-quinoxaline sample
-
LC-MS grade solvents: Acetonitrile, Methanol, Water
-
LC-MS grade additives: Formic acid
-
Syringe filters (0.22 µm)
2. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 5-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
3. UHPLC-MS/MS System and Conditions:
-
UHPLC System:
-
Column: A reverse-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.7 µm), is typically used.[14]
-
Mobile Phase A: 0.1% Formic acid in Water.[14]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.[14]
-
Flow Rate: 0.3-0.4 mL/min.[14]
-
Injection Volume: 5-10 µL.[14]
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 10% B
-
1-5 min: Linear gradient from 10% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 10% B and equilibrate
-
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for these nitrogen-containing compounds.
-
Scan Mode: Full scan MS to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation: Use product ion scan mode. Select the [M+H]⁺ ion as the precursor and apply collision energy (e.g., 10-40 eV) to generate fragment ions.
-
Mass Range: m/z 100-1000.
-
4. Data Analysis:
-
Extract the chromatogram and identify the peak corresponding to the compound of interest.
-
Examine the mass spectrum for the peak to confirm the mass of the protonated molecular ion [M+H]⁺.
-
For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways consistent with the structure of the molecule.
Visualizations: Workflows and Biological Pathways
Diagrams are essential for visualizing complex processes in drug discovery and development.
Caption: General workflow from synthesis to lead compound identification.
Caption: Inhibition of the Akt signaling pathway by an indole-quinoxaline compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. estudogeral.uc.pt [estudogeral.uc.pt]
- 6. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Testing Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the anti-proliferative effects of novel compounds. Detailed protocols for key assays are provided, along with examples of data presentation and visualizations of relevant signaling pathways.
Introduction to Anti-proliferative Assays
Anti-proliferative assays are fundamental in drug discovery and cancer research to identify and characterize compounds that inhibit cell growth. These assays measure various cellular parameters, such as metabolic activity, DNA synthesis, and the ability of single cells to form colonies. The choice of assay depends on the specific research question, the nature of the compound being tested, and the cell type used. This document outlines three commonly used methods: the MTT assay, the BrdU incorporation assay, and the colony formation assay.
Key Signaling Pathways in Cell Proliferation
Understanding the molecular mechanisms underlying cell proliferation is crucial for interpreting the results of anti-proliferative assays. Many signaling pathways converge to regulate the cell cycle. Two of the most critical pathways are the MAPK/ERK and PI3K/Akt pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression and promoting cell proliferation.[1][2][3] The pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of Ras.[1][2] Activated Ras then triggers a phosphorylation cascade involving Raf, MEK, and finally ERK.[1][2] Phosphorylated ERK can translocate to the nucleus and activate transcription factors that drive the expression of genes involved in cell cycle progression.[4][5]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling route that promotes cell proliferation, survival, and growth.[6][7] This pathway is also activated by growth factors binding to receptor tyrosine kinases, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1.[8] This leads to the phosphorylation and activation of Akt.[8] Activated Akt can then phosphorylate a variety of downstream targets that regulate the cell cycle and inhibit apoptosis.[8]
Experimental Protocols
A generalized workflow for testing the anti-proliferative effects of a compound is depicted below.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
BrdU Incorporation Assay Protocol
The BrdU (5-bromo-2'-deoxyuridine) assay is a method to quantify cell proliferation by detecting the incorporation of BrdU, a thymidine analog, into newly synthesized DNA during the S phase of the cell cycle.[12][13]
Materials:
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[12][14]
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[15]
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[15]
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.[15]
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.[15]
Colony Formation Assay Protocol
The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[16] A colony is defined as a cluster of at least 50 cells.[16][17] This assay determines the long-term effects of a compound on cell proliferation and survival.
Materials:
-
6-well plates
-
Cell culture medium
-
Test compound
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a single-cell suspension of the desired cell line.[17]
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Remove the compound-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.[16]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Data Presentation
Quantitative data from anti-proliferative assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Data from an MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.18 ± 0.06 | 94.4 ± 4.8 |
| 1 | 0.95 ± 0.05 | 76.0 ± 4.0 |
| 10 | 0.52 ± 0.04 | 41.6 ± 3.2 |
| 100 | 0.15 ± 0.02 | 12.0 ± 1.6 |
The half-maximal inhibitory concentration (IC50) can be calculated from this data using non-linear regression analysis.
Table 2: Example Data from a Colony Formation Assay
| Compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 180 ± 12 | 36.0 | 1.00 |
| 0.1 | 155 ± 10 | 31.0 | 0.86 |
| 1 | 98 ± 8 | 19.6 | 0.54 |
| 10 | 32 ± 5 | 6.4 | 0.18 |
| 100 | 2 ± 1 | 0.4 | 0.01 |
Plating Efficiency = (Number of colonies formed / Number of cells seeded) x 100 Surviving Fraction = (Number of colonies formed after treatment / Number of cells seeded x Plating Efficiency) / 100
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU 标记和检测方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. cohesionbio.com [cohesionbio.com]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis involves a condensation reaction between 2-(1H-indol-3-yl)-2-oxoacetaldehyde and 1,2-phenylenediamine. This reaction is typically catalyzed by a base and performed in an appropriate solvent.
Q2: What are the critical parameters affecting the yield of the reaction?
The key parameters influencing the reaction yield include the choice of base and solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are also crucial to prevent unwanted side reactions.
Q3: How does the electron-withdrawing nitrile group on the indole ring affect the reaction?
The electron-withdrawing nature of the nitrile group can impact the nucleophilicity of the indole ring. However, the primary reaction occurs at the keto-aldehyde side chain, and the condensation to form the quinoxaline ring is generally efficient. The nitrile group is a valuable functionality for further chemical modifications.
Q4: What are some common side reactions to be aware of?
Potential side reactions include the self-condensation of the highly reactive 2-(1H-indol-3-yl)-2-oxoacetaldehyde, incomplete cyclization leading to imine intermediates, and the formation of regioisomers if a substituted 1,2-phenylenediamine is used.
Q5: What are the recommended purification methods for the final product?
The product, this compound, is typically a solid. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane. Column chromatography may also be employed for higher purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or impure starting materials. | 1. Verify the purity of 2-(1H-indol-3-yl)-2-oxoacetaldehyde and 1,2-phenylenediamine by NMR or other spectroscopic methods. The aldehyde is known to be unstable and should be used immediately after preparation. |
| 2. Inappropriate base or solvent. | 2. Optimize the base and solvent system. A combination of a mild organic base like piperidine in a solvent such as ethanol has been reported to give good yields.[1] | |
| 3. Reaction temperature is too low or too high. | 3. The reaction is typically performed at an elevated temperature (e.g., 90°C).[1] If the temperature is too low, the reaction may not proceed to completion. Excessively high temperatures can lead to decomposition. | |
| 4. Presence of water in the reaction mixture. | 4. Ensure all glassware is oven-dried and use anhydrous solvents. Water can interfere with the condensation reaction. | |
| Formation of Multiple Products/Impurities | 1. Self-condensation of the aldehyde starting material. | 1. Add the 1,2-phenylenediamine to the reaction mixture before or immediately after the in-situ generation of the aldehyde to minimize its self-reaction. |
| 2. Incomplete cyclization. | 2. Ensure sufficient reaction time and optimal temperature to drive the reaction to completion. Monitor the reaction progress by TLC. | |
| 3. Use of a substituted 1,2-phenylenediamine. | 3. If using a substituted diamine, be aware that a mixture of regioisomers can form. These may require careful separation by chromatography. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly insoluble. | 1. The product is reported to be a solid.[1] Use a suitable solvent for recrystallization. A triturating with a dichloromethane/hexane mixture has been reported to be effective.[1] |
| 2. Presence of persistent colored impurities. | 2. Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities. | |
| 3. Co-precipitation of starting materials or side products. | 3. If recrystallization is ineffective, column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) may be necessary. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of a Representative (1H-indol-3-yl)quinoxaline
| Entry | Base (3 equiv.) | Solvent (15 ml) | % Yield |
| 1 | Triethylamine | Ethanol | 70 |
| 2 | Triethylamine | Dichloromethane | 40 |
| 3 | Triethylamine | Acetonitrile | 50 |
| 4 | Triethylamine | Benzene | 30 |
| 5 | Morpholine | Ethanol | 80 |
| 6 | Morpholine | Dichloromethane | 50 |
| 7 | Morpholine | Acetonitrile | 60 |
| 8 | Morpholine | Benzene | 40 |
| 9 | Piperidine | Benzene | 60 |
| 10 | Pyridine | Ethanol | 20 |
| 11 | Pyridine | - | 30 |
| 12 | Piperidine | - | 50 |
Data adapted from a study on a similar (1H-indol-3-yl)quinoxaline synthesis, demonstrating the significant impact of base and solvent selection on reaction yield.[1]
Experimental Protocols
1. Preparation of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetaldehyde
This intermediate is highly reactive and is typically generated in situ and used immediately in the next step. A common method involves the oxidation of 3-acetyl-1H-indole-5-carbonitrile.
2. Synthesis of this compound
-
To a solution of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetaldehyde (1 equivalent) in anhydrous ethanol, add 1,2-phenylenediamine (1.1 equivalents).
-
Add piperidine (3 equivalents) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude solid with cold anhydrous diethyl ether.
-
For further purification, recrystallize the solid from ethanol or a mixture of dichloromethane and hexane.
-
Dry the purified product under vacuum. The expected product is a pale yellow solid.[1]
Visualizations
Caption: Reaction mechanism for quinoxaline formation.
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Purification of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of crude 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification methods for this class of heterocyclic compounds are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from starting materials and byproducts, while recrystallization is excellent for achieving high purity if a suitable solvent system is found.
Q2: What are the likely impurities in a crude sample?
A2: Common impurities may include unreacted starting materials such as indole-5-carbonitrile and 2-chloroquinoxaline, as well as byproducts from side reactions. Depending on the synthetic route, which often involves the condensation of an o-phenylenediamine with a dicarbonyl compound, residual starting materials and partially reacted intermediates can be present.[1][2]
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions. A suitable solvent system for TLC will show good separation between the desired product and impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[3]
Troubleshooting Guides
Column Chromatography Issues
Problem: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
-
Possible Cause: The compound may be too polar for normal-phase silica gel chromatography.
-
Solution:
-
Switch to a more polar stationary phase: Consider using alumina or reverse-phase silica gel.[3]
-
Modify the mobile phase: Adding a small amount of acetic acid or triethylamine to the mobile phase can help to move highly polar acidic or basic compounds, respectively.
-
Check for decomposition: The compound may be degrading on the silica gel. To test for this, spot the compound on a TLC plate, let it sit for an hour, and then elute. If new spots appear, decomposition is likely.[3] In this case, switching to a less acidic stationary phase like neutral alumina is recommended.
-
Problem: The separation between my product and an impurity is very poor.
-
Possible Cause: The solvent system is not optimal for resolving the compounds.
-
Solution:
-
Systematically vary the solvent polarity: Try a gradient elution or test a range of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Use a different solvent mixture: Sometimes, changing the solvent composition (e.g., from ethyl acetate to acetone as the polar component) can alter the selectivity and improve separation.[4]
-
Recrystallization Issues
Problem: I cannot find a suitable solvent for recrystallization.
-
Possible Cause: The compound may have very high or very low solubility in common solvents.
-
Solution:
-
Use a binary solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common systems include ethanol/water, hexane/ethyl acetate, and methanol/acetone.[4][5]
-
Screen a wide range of solvents: Test small amounts of the crude product in various solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene).[4][6][7][8] A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. Impurities can also inhibit crystallization.
-
Solution:
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add more solvent: The concentration of the compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture and try to redissolve it before cooling again.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Data Presentation
Table 1: Comparison of Purification Methods for Quinoxaline Derivatives
| Purification Method | Typical Solvents/Mobile Phases | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Methanol/Acetone[5][6][7][8] | >98% | Simple, cost-effective, can yield very pure material. | Finding a suitable solvent can be time-consuming; may result in lower yield. |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 95-99% | Good for separating mixtures with multiple components. | Can be time-consuming and require large volumes of solvent; some compounds may decompose on silica.[3] |
| Preparative HPLC | Acetonitrile/Water with Formic or Phosphoric Acid[9] | >99% | High resolution and purity. | Expensive, requires specialized equipment, limited to smaller scales. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature. For quinoxaline derivatives, ethanol is often a good starting point.[6][7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. Purification [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Separation of Indole-3-pyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Substituted Quinoxalines
Welcome to the technical support center for the synthesis of substituted quinoxalines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
FAQ 1: My quinoxaline synthesis is resulting in very low yields. What are the common causes and how can I improve it?
Low yields are a frequent issue in quinoxaline synthesis. The classical method, involving the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine, often requires high temperatures and strong acid catalysts, which can lead to side reactions and degradation of starting materials or products.[1][2]
Troubleshooting Steps:
-
Evaluate Your Catalyst: The choice of catalyst is crucial. Traditional methods using acetic acid can be inefficient.[2] Consider using more modern and efficient catalytic systems. A variety of catalysts have been shown to improve yields, including:
-
Optimize Reaction Conditions:
-
Temperature: Many modern protocols allow for the reaction to proceed at room temperature, which can minimize side product formation.[1][2]
-
Solvent: The choice of solvent can significantly impact yield. While traditional methods use ethanol or acetic acid, greener alternatives like water or solvent-free conditions have proven effective with the right catalyst.[2][3][4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extended reaction times are not always better and can lead to decomposition. Some modern catalytic systems can reduce reaction times to minutes.[2]
-
-
Check Starting Material Quality: Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compounds. Impurities can interfere with the reaction.
-
Consider Substituent Effects: The electronic nature of substituents on your starting materials plays a significant role. Electron-donating groups (EDGs) on the o-phenylenediamine generally favor product formation and lead to higher yields, while electron-withdrawing groups (EWGs) can decrease yields.[1][3]
FAQ 2: I am having issues with the regioselectivity of my reaction, resulting in a mixture of isomers. How can I control the substitution pattern?
Achieving regioselectivity, especially for synthesizing asymmetrically substituted or trisubstituted quinoxalines, is a well-documented challenge.[6] The condensation of an unsymmetrically substituted o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl can lead to two possible isomeric products.
Strategies to Improve Regioselectivity:
-
Use of Specific Catalysts: Certain catalytic systems can direct the reaction towards a specific isomer. For instance, hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene have been successfully used for the regioselective synthesis of trisubstituted quinoxalines.[6]
-
Stepwise Synthesis: Instead of a one-pot condensation, a stepwise approach can provide better control. For example, reacting diamino-2-quinoxalinols with salicylaldehyde derivatives can produce a single imine isomer regioselectively.[7]
-
Advanced Synthetic Routes: Explore alternative synthetic strategies that offer inherent regioselectivity. This could involve reactions of o-phenylenediamines with α-iminoethanones or ynones, which can provide greater control over the final substitution pattern.[6][8]
FAQ 3: How can I make my quinoxaline synthesis more environmentally friendly ("greener")?
Traditional quinoxaline synthesis often involves toxic solvents and harsh conditions.[2] There is a significant push towards developing greener protocols.
Green Chemistry Approaches:
-
Catalyst Choice: Utilize recyclable, heterogeneous catalysts like alumina-supported heteropolyoxometalates or magnetic nanoparticles.[1][3] These can be easily filtered out and reused.
-
Solvent Selection: Switch to environmentally benign solvents. Water has been used successfully as a solvent with catalysts like CAN.[4] Ultrasound-irradiated synthesis in water has also been reported as a catalyst-free method.[9] Solvent-free reactions, often facilitated by grinding or microwave irradiation, are another excellent option.[3]
-
Energy Source: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields, reducing overall energy consumption.[4][10]
FAQ 4: What are the best practices for purifying substituted quinoxalines?
Purification can be a bottleneck. The choice of method depends on the scale of the reaction and the nature of the impurities.
Common Purification Techniques:
-
Recrystallization: This is the most common method for purifying solid quinoxaline products. Ethanol is frequently used as a recrystallization solvent.[1] For specific derivatives, a mixture of solvents like methanol/dichloromethane may be necessary.[11]
-
Column Chromatography: For removing closely related side products or when recrystallization is ineffective, flash column chromatography using silica gel is the standard procedure.[1]
-
Washing: After the reaction, a simple workup often involves filtering the catalyst and washing the crude product with a solvent like diethyl ether or n-hexane to remove non-polar impurities before further purification.[11]
-
Activated Carbon Treatment: To remove colored impurities, treating a solution of the crude product (e.g., in methanol) with activated carbon can be effective.[12]
Troubleshooting Workflows
The following diagrams provide logical workflows for troubleshooting common experimental issues.
Caption: A decision tree for troubleshooting low product yields.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective synthesis of asymmetrically substituted 2-quinoxalinol salen ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?
A1: This is a common issue for poorly water-soluble compounds. The compound is likely soluble in a high concentration of an organic solvent like DMSO but crashes out when the concentration of the organic solvent is significantly lowered by dilution into an aqueous buffer. This phenomenon is due to the hydrophobic nature of the compound.
Q2: What is the maximum concentration of DMSO that is generally acceptable for in vitro cell-based assays?
A2: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays, minimizing solvent-induced artifacts. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q3: Can I use sonication or vortexing to redissolve the precipitated compound in my assay medium?
A3: While vortexing can help in initial mixing, and sonication can aid in dispersing aggregates, they may not be sufficient to fully redissolve a precipitated compound to achieve a true solution.[1] These methods can create a fine suspension, which might lead to inaccurate and irreproducible results in your assay. It is crucial to ensure the compound is fully dissolved.
Q4: Are there alternative solvents to DMSO that I can try?
A4: Yes, other water-miscible organic solvents can be used as co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[2] The choice of solvent will depend on the specific compound and the tolerance of the assay system. It is important to test the solubility of your compound in these alternative solvents and their compatibility with your assay.
Q5: How can I determine the kinetic solubility of my compound in the assay buffer?
A5: You can perform a kinetic solubility assay by preparing a series of dilutions of your DMSO stock in the assay buffer. After a defined incubation period, the samples can be analyzed for precipitation, often by measuring turbidity using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[3] This will give you an estimate of the concentration at which the compound starts to precipitate under your experimental conditions.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the assay wells after adding the compound.
-
Inconsistent or non-dose-responsive results in the assay.
-
Formation of a pellet after centrifugation of the assay plate.[4]
Possible Causes:
-
The aqueous solubility of the compound is exceeded.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction of the compound with components in the assay medium (e.g., salts, proteins).
Solutions:
| Solution | Description |
| 1. Optimize Co-solvent Concentration | Increase the final concentration of the co-solvent (e.g., DMSO) in the assay, while ensuring it remains within the tolerated limits for your specific assay (typically ≤0.5%). This can enhance the solubility of lipophilic compounds.[5] |
| 2. pH Adjustment | If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly alter its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial. It is crucial to ensure the pH change does not affect the biological assay. |
| 3. Use of Excipients | Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Triton X-100 (e.g., 0.01-0.05%) can be added to the assay buffer to aid in solubilization, particularly for non-cellular assays.[1] However, surfactants can be toxic to cells at higher concentrations. |
| Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2] They are generally well-tolerated in cell-based assays. | |
| 4. Serial Dilution Strategy | Prepare intermediate dilutions of the stock solution in a mixture of organic solvent and aqueous buffer before the final dilution into the assay medium. This gradual reduction in organic solvent concentration can sometimes prevent precipitation. |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screen
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a panel of co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
In separate microcentrifuge tubes, add a small aliquot of the stock solution and dilute with the assay buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
-
Vortex each tube briefly.
-
Incubate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation.
-
For a more quantitative measure, centrifuge the tubes and analyze the supernatant for compound concentration using a suitable analytical method like HPLC-UV.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a set of assay buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system is appropriate for the desired pH range.
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final compound concentration. The final organic solvent concentration should be kept constant and low (e.g., 0.5%).
-
Incubate the solutions at the assay temperature for 1-2 hours.
-
Visually inspect for precipitation.
-
Quantify the soluble compound concentration in the supernatant by a suitable analytical method after centrifugation.
Quantitative Data Summary
| Solubilization Method | Solvent/Excipient | Concentration | Visual Observation (Precipitation) | Measured Solubility (µM) |
| Co-solvent | DMSO in Assay Buffer | 0.1% | ||
| 0.5% | ||||
| 1.0% | ||||
| Ethanol in Assay Buffer | 0.5% | |||
| 1.0% | ||||
| pH Adjustment | Assay Buffer pH 6.0 | - | ||
| Assay Buffer pH 7.4 | - | |||
| Assay Buffer pH 8.0 | - | |||
| Excipients | Tween-80 in Assay Buffer | 0.01% | ||
| 0.05% | ||||
| β-Cyclodextrin in Assay Buffer | 1 mM | |||
| 5 mM |
Visualizations
Caption: Experimental workflow for improving compound solubility.
References
Technical Support Center: Indole-Quinoxaline Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor yields in indole-quinoxaline condensation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of indole-quinoxaline derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate catalyst or catalyst deactivation. | - Screen a variety of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Zn(OTf)₂), or heterogeneous catalysts (e.g., sulfated polyborate).[1][2][3] - Ensure the catalyst is active and used in the correct loading amount. For instance, 20 mol% of camphorsulfonic acid has been shown to be effective.[4] - Consider catalyst-free conditions, as some reactions proceed efficiently with thermal or microwave assistance.[5][6] |
| Suboptimal reaction temperature. | - While many reactions are performed at room temperature, some may require heating to proceed efficiently.[7] - Conversely, high temperatures can sometimes lead to side reactions and decomposition, so optimization is key.[7] | |
| Poor solvent choice leading to low solubility of reactants. | - Test a range of solvents. Protic solvents like ethanol and water, or a mixture, are commonly used and often give good results.[4][6][8] - Aprotic solvents such as DMSO and DMF can also be effective, particularly for reactants with poor solubility in alcohols.[9][10] - In some cases, solvent-free conditions can lead to high yields.[2] | |
| Presence of atmospheric oxygen inhibiting the reaction. | - While some reactions require oxygen, others may be sensitive to it.[9] If an oxidative side reaction is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Steric hindrance from bulky substituents on the indole or diamine. | - Modify the reaction conditions by using a more active catalyst or higher temperatures to overcome the steric barrier. - Consider alternative synthetic routes if steric hindrance is significant. | |
| Formation of Multiple Products/Side Reactions | Competing side reactions, such as self-condensation of the dicarbonyl compound or polymerization. | - Adjust the stoichiometry of the reactants. A slight excess of the diamine is sometimes used.[10] - Lower the reaction temperature to favor the desired reaction pathway. |
| Oxidation of the indole ring or other sensitive functional groups. | - Use milder reaction conditions or a less aggressive catalyst. - Protect sensitive functional groups on the starting materials before the condensation reaction. | |
| Difficult Product Isolation and Purification | Product is highly soluble in the reaction solvent. | - After reaction completion, add a non-solvent to precipitate the product. Water is often used for reactions in organic solvents.[4] - Utilize extraction with an appropriate organic solvent followed by evaporation. |
| Product is an oil or difficult to crystallize. | - Purify via column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system.[11] - Consider converting the product to a salt to facilitate crystallization. | |
| Presence of unreacted starting materials or catalyst residues. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not. - For catalyst removal, specific workup procedures may be necessary, such as washing with a mild base to remove an acidic catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for indole-quinoxaline synthesis?
A1: The most common approach is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound derived from an indole, such as isatin or an indole-2,3-dione.[12] Alternatively, an o-phenylenediamine can be reacted with an α-halo-ketone derived from an indole.
Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst plays a crucial role in activating the carbonyl group for nucleophilic attack by the diamine. The choice of catalyst can significantly impact the reaction rate and yield. Acid catalysts, both Brønsted and Lewis acids, are commonly employed.[1][3][4] In some modern, "green" methodologies, heterogeneous and recyclable catalysts are used to simplify purification and reduce environmental impact.[2][8][13] The optimal catalyst will depend on the specific substrates and reaction conditions.
Q3: What is the effect of substituents on the indole and diamine rings?
A3: The electronic nature of substituents can influence the reactivity of the starting materials. Electron-donating groups on the o-phenylenediamine can increase its nucleophilicity and potentially increase the reaction rate. Conversely, electron-withdrawing groups on the indole-dicarbonyl compound can make the carbonyl carbons more electrophilic and susceptible to attack.[9] However, bulky substituents on either reactant can introduce steric hindrance, which may lead to lower yields.[12]
Q4: Can this reaction be performed under "green" conditions?
A4: Yes, significant research has focused on developing environmentally friendly protocols. This includes the use of water as a solvent, employing reusable heterogeneous catalysts, and performing the reaction under solvent-free conditions or with microwave assistance to reduce reaction times and energy consumption.[2][5][6][8][9]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction is typically monitored by thin-layer chromatography (TLC).[4] By spotting the reaction mixture alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product spot.
Experimental Protocols
General Protocol for Indole-Quinoxaline Condensation
This is a generalized procedure that may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the indole-1,2-dicarbonyl compound (1 mmol) and the o-phenylenediamine (1 mmol) in a suitable solvent (e.g., 5 mL of ethanol).[4]
-
Catalyst Addition: Add the chosen catalyst (e.g., 20 mol% camphorsulfonic acid) to the mixture.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.[4][7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][11]
Visualizations
Logical Workflow for Troubleshooting Poor Yield
Caption: A step-by-step workflow for troubleshooting poor yields in indole-quinoxaline condensation reactions.
Signaling Pathway of a Catalyzed Indole-Quinoxaline Condensation
Caption: A simplified reaction pathway for the acid-catalyzed condensation of an indole-dicarbonyl with an o-phenylenediamine.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijrar.org [ijrar.org]
- 5. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile when stored and used in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I prepared a 10 mM stock solution of this compound in DMSO. After a week at room temperature, I'm seeing new peaks in my LC-MS analysis. What is happening?
A1: Storing this compound in DMSO at room temperature can lead to degradation. Several factors can contribute to this instability:
-
Hydrolysis: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] The presence of water can lead to the hydrolysis of sensitive functional groups on the compound.
-
Oxidation: Although DMSO is a stable solvent, prolonged exposure to air and light can promote oxidative degradation of the compound.[3]
-
Solvent Reactivity: DMSO is generally inert, but it can participate in or promote certain chemical reactions, especially under non-ideal conditions (e.g., presence of contaminants, exposure to light and heat).[4][5]
It is strongly recommended to store DMSO stock solutions at low temperatures (-20°C or -80°C) and to use anhydrous DMSO to minimize degradation.[6]
Q2: What are the best practices for storing a DMSO stock solution of this compound to ensure its long-term stability?
A2: To maximize the stability of your this compound stock solution, adhere to the following best practices:
-
Use High-Purity Anhydrous DMSO: Start with a fresh, high-quality, anhydrous grade of DMSO to minimize water content from the outset.
-
Store at Low Temperatures: Store stock solutions at -20°C or ideally at -80°C for long-term storage.[7]
-
Aliquot the Stock Solution: To avoid repeated freeze-thaw cycles, prepare small-volume aliquots.[8] This practice prevents contamination and water absorption into the main stock.
-
Protect from Light: Use amber or opaque vials to protect the compound from light-induced degradation.[2][9]
-
Ensure Proper Sealing: Use vials with tight-fitting caps (e.g., with PTFE liners) to prevent moisture absorption and solvent evaporation.[1] You can further seal the caps with parafilm.[3]
-
Inert Atmosphere: For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.[3]
Q3: My compound's biological activity seems to have decreased over time. Could this be related to its stability in DMSO?
A3: Yes, a decrease in biological activity is a common consequence of compound degradation. If the parent molecule, this compound, degrades into other products, the effective concentration of the active compound in your stock solution will be lower than anticipated. This can lead to inconsistent or weaker-than-expected results in your biological assays. It is crucial to regularly check the purity of your stock solutions, especially if they have been stored for an extended period or subjected to multiple freeze-thaw cycles.[10][11]
Q4: Can I perform freeze-thaw cycles with my DMSO stock solution?
A4: While some studies have shown that many compounds are stable through multiple freeze-thaw cycles, it is generally considered a risk factor for degradation.[8][10] Each cycle can introduce atmospheric moisture when the vial is opened. For sensitive compounds like this compound, it is best to minimize freeze-thaw cycles by preparing single-use aliquots. If you must reuse a stock, allow it to thaw completely and come to room temperature before opening to minimize condensation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in DMSO.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in LC-MS or HPLC analysis. | Chemical degradation of the compound. | 1. Prepare a fresh stock solution in anhydrous DMSO. 2. Analyze the fresh stock immediately to confirm its initial purity. 3. Store the new stock in aliquots at -80°C. 4. Re-analyze an aliquot after a set period to monitor stability. |
| Precipitation observed in the DMSO stock solution upon thawing. | The compound may have limited solubility at lower temperatures, or water may have been introduced, reducing solubility. | 1. Gently warm the solution to room temperature and vortex to attempt redissolution.[12] 2. If precipitation persists, the solution may be supersaturated or the compound may have degraded. 3. Consider preparing a more dilute stock solution. |
| Inconsistent results in biological assays. | Degradation of the compound leading to a lower effective concentration. | 1. Discard the old stock solution. 2. Prepare a fresh stock solution from solid material. 3. Confirm the concentration and purity of the new stock using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS). |
| Color change in the DMSO stock solution (e.g., turning yellow/brown). | This is often an indicator of compound decomposition or reaction. | 1. Immediately cease using the stock solution for experiments. 2. Prepare a fresh stock and adhere strictly to recommended storage conditions. |
Experimental Protocols
Protocol: Assessment of Compound Stability in DMSO by HPLC-UV
This protocol outlines a general method for evaluating the stability of this compound in a DMSO stock solution over time.
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous DMSO, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic Acid (or other appropriate modifier)
-
Autosampler vials with caps
2. Preparation of Stock Solution (Time Point 0):
-
Accurately weigh the solid compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is fully dissolved.
-
Immediately transfer a small amount (e.g., 10 µL) of this fresh stock and dilute it with the mobile phase for immediate HPLC analysis. This will serve as your T=0 reference.
-
Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine this by a UV scan if unknown).
-
Injection Volume: 10 µL.
4. Time-Point Analysis:
-
At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from its storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Analyze the sample by HPLC using the same method.
5. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
| Storage Condition | Time Point 0 | Time Point 1 | Time Point 2 | Time Point 3 |
| -80°C | 100% | |||
| -20°C | 100% | |||
| 4°C | 100% | |||
| Room Temperature | 100% |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for compound stability issues.
Potential Degradation Pathways
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 12. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low efficacy in cell-based assays.
Troubleshooting Guide
Low efficacy or weak signals in cell-based assays can stem from a variety of factors, from the health of the cells to the specifics of the assay protocol. This guide provides a systematic approach to troubleshooting these issues.
Problem: Weak or No Signal
A weak or absent signal is a common issue that can be traced back to several potential causes.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Suboptimal Cell Health | Ensure cells are healthy, viable, and in the logarithmic growth phase.[1] Avoid using cells that have been passaged too many times or have become over-confluent.[2] A healthy culture should have 80-95% cell viability.[3] |
| Incorrect Cell Seeding Density | Optimize the cell seeding density to ensure a measurable signal without overcrowding the wells.[2] |
| Reagent Issues | Verify that all reagents are within their expiration dates and have been stored correctly.[4] Use fresh media and supplements.[2] It is also advisable to test new lots of critical reagents, like fetal bovine serum, for performance due to batch-to-batch variation.[5] |
| Assay Protocol Errors | Double-check that all reagents were added in the correct order and volumes.[6] Ensure incubation times and temperatures are appropriate for the specific assay.[7] |
| Inappropriate Detection Method | For fluorescent assays, be aware of autofluorescence from cellular components and media, which can interfere with the signal.[8] Consider using red-shifted dyes to minimize this effect.[8] Luminescence-based assays often offer higher sensitivity and a wider dynamic range due to lower background noise.[9] |
Problem: High Background Signal
High background can mask the specific signal from your assay, leading to low signal-to-noise ratios and inaccurate results.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Nonspecific Binding | Optimize the blocking buffer and increase the stringency of wash steps.[7] Adding a detergent like Tween-20 to the wash buffer can also help reduce nonspecific interactions.[7] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents to avoid microbial or chemical contamination.[5][7] |
| Cross-Reactivity | Ensure that the detection antibodies are not cross-reacting with other components in the assay. Run appropriate controls to test for this.[7] |
| Autofluorescence | Use phenol red-free media for fluorescence-based assays to reduce background.[8] |
| Incorrect Plate Choice | For fluorescence assays, use black microplates to minimize background and crosstalk.[8] For luminescence, white plates are recommended.[8] |
Problem: Poor Reproducibility
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture Practices | Standardize cell culture procedures, including passage number, confluency at the time of seeding, and media composition.[2][9] |
| Pipetting Errors | Calibrate pipettes regularly and use consistent pipetting techniques to ensure accurate and uniform liquid handling.[4][7] When washing, avoid directly pipetting onto the cell monolayer to prevent cell detachment.[4] |
| Edge Effects | To minimize evaporation in the outer wells of a microplate, which can alter concentrations and affect cell growth, fill these wells with sterile media or PBS without cells.[1][9] |
| Inconsistent Incubation | Ensure uniform temperature and CO2 distribution within the incubator.[2] Avoid stacking plates, which can lead to temperature gradients. |
| Reagent Variability | Use the same lot of reagents for the duration of an experiment whenever possible to minimize batch-to-batch variation.[2][7] |
Frequently Asked Questions (FAQs)
Q1: How does cell health impact my assay results?
Cell health is a critical factor for the reliability of cell-based assays.[2][10] Unhealthy or non-viable cells can lead to a decreased signal, increased variability, and misleading results.[3][10] It is essential to start experiments with a healthy and viable cell population.[2]
Q2: What is the optimal cell passage number to use for my experiments?
Extended passaging can lead to genetic and phenotypic drift in cell lines, altering their characteristics and response to stimuli.[2] It is recommended to use cells within a specific passage number range, as determined during assay development, and to regularly start new cultures from frozen stocks.
Q3: How can I minimize the "edge effect" in my 96-well plate assays?
The edge effect, where wells on the perimeter of a plate behave differently due to increased evaporation, is a common issue.[9] To mitigate this, you can fill the outer wells with sterile media or PBS to create a humidity barrier.[1] Using the maximum recommended well volume can also help reduce the impact of evaporation.[1]
Q4: What are the key differences between 2D and 3D cell cultures in the context of cell-based assays?
While 2D cell cultures are convenient, they often lack the physiological relevance of 3D structures.[11] 3D cultures, such as spheroids or organoids, better mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions.[11] However, 3D models can present challenges, such as ensuring uniform reagent penetration.[12]
Q5: When should I choose a luminescent versus a fluorescent assay?
The choice between a luminescent and fluorescent assay often depends on the required sensitivity. Luminescent assays typically have a very low background, resulting in a high signal-to-background ratio and a wide dynamic range, making them highly sensitive.[9] Fluorescent assays can be affected by autofluorescence from cells and media, which can increase background noise.[8]
Experimental Protocols & Visualizations
Protocol: Standard Cell Viability Assay (MTT)
This protocol outlines a common method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired time period.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
Workflow & Pathway Diagrams
Caption: A logical workflow for troubleshooting low efficacy in cell-based assays.
Caption: A simplified diagram of a typical kinase signaling pathway.
Caption: A generalized workflow for performing a cell-based assay.
References
- 1. marinbio.com [marinbio.com]
- 2. biocompare.com [biocompare.com]
- 3. islasas.com [islasas.com]
- 4. platypustech.com [platypustech.com]
- 5. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. selectscience.net [selectscience.net]
- 9. youtube.com [youtube.com]
- 10. Why measure cell health? | Abcam [abcam.com]
- 11. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Health Assays [promega.com]
Technical Support Center: Minimizing By-product Formation in Quinoxaline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during quinoxaline synthesis. The primary focus is on the common condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in quinoxaline synthesis?
A1: The most frequently encountered by-products in the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds are:
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Benzimidazoles: These can form when the dicarbonyl compound undergoes cleavage, or if an aldehyde is used as the starting material instead of a 1,2-dicarbonyl.
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2,3-Diaminophenazine: This by-product arises from the oxidative self-condensation of two molecules of o-phenylenediamine.
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Polymers of o-phenylenediamine: Under oxidative conditions, o-phenylenediamine can polymerize to form complex, often insoluble, polymeric materials.
Q2: What are the key factors that influence the formation of these by-products?
A2: Several factors can influence the product distribution in your reaction:
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Nature of the Carbonyl Compound: The use of aldehydes or α-hydroxy ketones instead of 1,2-diketones can favor benzimidazole formation.
-
Presence of Oxidizing Agents: The presence of oxygen (air) or other oxidizing agents can promote the formation of 2,3-diaminophenazine and polymeric by-products.
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Reaction Temperature: Higher temperatures can sometimes lead to decomposition of reactants or intermediates, potentially increasing by-product formation.
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Choice of Catalyst: The type and amount of catalyst can significantly impact the selectivity of the reaction. Some catalysts may favor the formation of benzimidazoles over quinoxalines.
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Solvent: The polarity and nature of the solvent can influence reaction rates and selectivity.
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pH of the reaction medium: The acidity or basicity of the reaction can affect the reactivity of the starting materials and intermediates.
Q3: How can I visually identify the presence of by-products in my reaction mixture?
A3: While definitive identification requires analytical techniques, some visual cues may suggest the presence of by-products:
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Color Change: The formation of 2,3-diaminophenazine often results in a reddish-brown coloration of the reaction mixture.
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Precipitation: The formation of insoluble polymeric by-products can lead to the appearance of a dark, tarry, or amorphous precipitate.
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TLC Analysis: Thin-layer chromatography is a crucial tool for monitoring the reaction progress and detecting the presence of multiple spots, indicating a mixture of products.
Troubleshooting Guides
Issue 1: Low Yield of Quinoxaline and Formation of Benzimidazole By-product
Possible Causes:
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Use of an aldehyde or a precursor that can generate an aldehyde: The reaction of o-phenylenediamine with aldehydes is a common route to benzimidazoles.
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Cleavage of the 1,2-dicarbonyl compound: Under certain conditions (e.g., harsh acidic or basic conditions, high temperatures), the dicarbonyl compound can cleave to form species that lead to benzimidazole formation.
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Catalyst selection: Some catalysts may preferentially promote the condensation reaction leading to benzimidazoles.
Solutions:
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Verify the purity and structure of your 1,2-dicarbonyl compound. Ensure it has not degraded or rearranged.
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Choose a suitable catalyst. For the synthesis of quinoxalines, catalysts like alumina-supported heteropolyoxometalates have shown high selectivity.[1] In some cases, catalyst-free conditions in solvents like glycerol can also be effective.
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Optimize reaction conditions. Milder reaction conditions, such as room temperature, can often favor the desired quinoxaline product.
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Consider the stoichiometry. Ensure an appropriate molar ratio of the diamine to the dicarbonyl compound.
Issue 2: Reaction Mixture Turns Dark/Reddish-Brown, and a Colored Impurity is Isolated
Possible Cause:
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Formation of 2,3-diaminophenazine: This is a common colored by-product resulting from the oxidative dimerization of o-phenylenediamine.[2] This is more likely to occur in the presence of air (oxygen) or other oxidizing agents.
Solutions:
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Perform the reaction under an inert atmosphere. Using nitrogen or argon can help to minimize oxidation of the o-phenylenediamine.
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Degas the solvent before use. This will remove dissolved oxygen.
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Avoid strong oxidizing agents unless they are a required part of a specific synthetic protocol.
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Purification: 2,3-diaminophenazine can often be separated from the desired quinoxaline product by column chromatography or recrystallization.
Issue 3: Formation of an Insoluble, Tarry, or Polymeric Material
Possible Cause:
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Polymerization of o-phenylenediamine: In the presence of oxidizing agents or certain catalysts, o-phenylenediamine can undergo oxidative polymerization.[3]
Solutions:
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Implement the same strategies as for avoiding 2,3-diaminophenazine formation (inert atmosphere, degassed solvents).
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Control the reaction temperature. Lower temperatures can help to reduce the rate of polymerization.
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Purification: The polymeric by-products are often insoluble in common organic solvents, which can sometimes be used to separate them from the desired product by filtration. However, the desired product may also be trapped within the polymer matrix.
Data Presentation
The following tables summarize quantitative data on the yield of quinoxaline products under different catalytic conditions, highlighting methods that achieve high selectivity and minimize by-product formation.
Table 1: Effect of Different Catalysts on the Yield of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| AlCuMoVP/Alumina | Toluene | 25 | 120 | 92 | [1] |
| AlFeMoVP/Alumina | Toluene | 25 | 120 | 80 | [1] |
| None | Toluene | 25 | 120 | 0 | [1] |
| Nanostructured Cu₂O | Ethanol | 60 | 240 | 98 | [2] |
Table 2: Effect of Solvent on the Yield of 2,3-Diketoquinoxaline under Microwave Conditions
| Solvent | Time (min) | Yield (%) | Reference |
| 1,4-Dioxane | 3.5 | 85 | |
| Ethanol | 4.0 | 84 | |
| DMF | 4.5 | 82 | |
| Acetonitrile | 5.0 | 78 | |
| Water | 6.0 | 65 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst[1]
This protocol describes a highly selective synthesis of 2,3-diphenylquinoxaline with minimal by-product formation.
Materials:
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o-Phenylenediamine (1 mmol, 0.108 g)
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Benzil (1,2-dicarbonyl compound) (1 mmol)
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Toluene (8 mL)
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Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (0.1 g)
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Anhydrous Na₂SO₄
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Ethanol for recrystallization
Procedure:
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To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.
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Stir the mixture at room temperature.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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After completion of the reaction, separate the insoluble catalyst by filtration.
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Dry the filtrate over anhydrous Na₂SO₄.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Synthesis of Quinoxaline Derivatives in an Aqueous Medium
This protocol utilizes water as a green solvent, which can help in minimizing the use of hazardous organic solvents.
Materials:
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o-Phenylenediamine derivative (1 mmol)
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1,2-Dicarbonyl compound (1 mmol)
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Water
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Catalyst (e.g., cerium (IV) ammonium nitrate - CAN, 5 mol%)
Procedure:
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In a flask, suspend the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in water.
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Add the catalyst (e.g., 5 mol% CAN).
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Stir the reaction mixture at room temperature.
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Monitor the reaction by TLC.
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Upon completion, the solid product can often be isolated by simple filtration.
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Wash the product with water and dry. If necessary, recrystallize from a suitable solvent.
Mandatory Visualization
Caption: By-product formation pathways in quinoxaline synthesis.
Caption: Troubleshooting workflow for quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the post-synthesis purification of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and actionable solutions.
Problem 1: Persistent Colored Impurities in the Final Product
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Symptom: The isolated product is not a pale yellow solid as expected, but rather brown, orange, or another off-color, even after initial purification attempts.
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Potential Cause 1: Starting Material Impurities. The synthesis of the target compound involves the condensation of an indole-based oxoacetaldehyde with a 1,2-phenylenediamine. Impurities in either of these starting materials can lead to colored byproducts. For instance, the use of substituted 1,2-phenylenediamines with electron-donating groups can lead to the formation of inseparable isomeric mixtures.[1]
-
Solution 1:
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Starting Material Analysis: Before synthesis, thoroughly characterize the purity of both the indole derivative and the 1,2-phenylenediamine using techniques like NMR and LC-MS.
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Starting Material Purification: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid reagents.
-
-
Potential Cause 2: Oxidation. Indole and quinoxaline moieties can be susceptible to oxidation, leading to colored degradation products. This can be exacerbated by prolonged exposure to air, light, or heat during the work-up and purification process.
-
Solution 2:
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Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Avoid Excessive Heat: Use the minimum effective temperature for solvent removal and drying.
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Light Protection: Protect the reaction mixture and isolated product from direct light by using amber glassware or covering the apparatus with aluminum foil.
-
-
Potential Cause 3: Residual Catalyst or Reagents. Incomplete removal of catalysts or excess reagents from the synthesis can contribute to discoloration.
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Solution 3:
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Aqueous Wash: Perform a thorough aqueous work-up to remove any water-soluble catalysts or salts.
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Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. Be cautious, as this can sometimes lead to product loss.
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Problem 2: Difficulty in Removing a Closely-Related Impurity (as observed by TLC or LC-MS)
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Symptom: A persistent impurity spot or peak is observed close to the product spot/peak on TLC or LC-MS, making separation by standard column chromatography challenging.
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Potential Cause 1: Isomeric Byproducts. As indicated in the synthetic literature, the use of asymmetrically substituted 1,2-phenylenediamines can result in the formation of regioisomers which have very similar polarities and are often difficult to separate.[1]
-
Solution 1:
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High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or flash chromatography with a high-resolution stationary phase. A change in the stationary phase (e.g., from silica gel to alumina or a bonded phase like C18) or the solvent system can alter the selectivity and improve separation.
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Preparative HPLC: For challenging separations, preparative HPLC is the most effective technique. Method development at the analytical scale is crucial to optimize the separation before scaling up.
-
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Potential Cause 2: Unreacted Starting Materials. If the reaction has not gone to completion, unreacted indole-oxoacetaldehyde or 1,2-phenylenediamine may remain.
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Solution 2:
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Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure completion.
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Selective Extraction: Design a work-up procedure that selectively removes the starting materials. For example, an acidic wash can remove unreacted basic 1,2-phenylenediamine.
-
-
Potential Cause 3: Homocoupling or Dimerization Products. Side reactions can lead to the formation of dimers or other coupled products with polarities similar to the desired compound.
-
Solution 3:
-
Recrystallization: Carefully select a recrystallization solvent or solvent system. A solvent in which the desired product has moderate solubility at elevated temperatures and low solubility at room temperature, while the impurity is either highly soluble or insoluble, is ideal.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: The pure compound is described as a pale yellow solid with a melting point of 331-335 °C.[1]
Q2: What are the recommended initial purification techniques for the crude product?
A2: A common first step is to wash the crude product with a suitable solvent to remove highly soluble impurities. Following this, recrystallization or column chromatography are typically employed.
Q3: Which solvent systems are recommended for column chromatography?
A3: A gradient elution is often effective. A typical starting point would be a non-polar solvent like hexane or petroleum ether, gradually increasing the polarity with a more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q4: When should I consider using preparative HPLC?
A4: Preparative HPLC is recommended when high-purity material is required and other methods like recrystallization and column chromatography have failed to remove closely eluting impurities, such as isomers.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess purity. The structure should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy. The IR spectrum should show characteristic peaks for the N-H stretch (around 3439 cm⁻¹) and the nitrile (C≡N) stretch (around 2220 cm⁻¹).[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 95-99% | High | Cost-effective, scalable | Can lead to significant product loss, dependent on finding a suitable solvent |
| Column Chromatography | 90-98% | Medium | Good for separating compounds with different polarities | Can be time-consuming, uses large volumes of solvent |
| Preparative HPLC | >99% | Low | High resolution for difficult separations | Expensive, lower sample capacity |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of the crude this compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column is a good starting point. Mobile phases typically consist of a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
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Method Scaling: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
Purification: Inject the crude sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fraction containing the pure product, guided by the detector signal.
-
Product Recovery: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain the highly purified product.
Visualizations
References
Technical Support Center: Method Refinement for Consistent Biological Assay Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in common biological assays.
Troubleshooting Guides & FAQs
This section is designed to provide quick and direct answers to common problems encountered during biological assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: Why is there no signal or a very weak signal in my ELISA?
A: This can be due to a variety of factors, including issues with reagents, incubation times, or the plate itself. Check that all reagents were prepared correctly and added in the proper order.[1] Ensure that the antibody concentrations are optimal and that the primary and secondary antibodies are compatible.[1] Also, verify that the correct plate type was used (e.g., ELISA plate, not a tissue culture plate) and that the incubation times and temperatures were appropriate for your specific assay.[1]
Q2: What causes high background in an ELISA experiment?
A: High background can obscure your results and is often caused by insufficient washing or blocking, or overly concentrated antibodies.[2][3] Increase the number and duration of wash steps, and consider adding a detergent like Tween-20 to your wash buffer.[1] You can also try optimizing your blocking buffer by increasing the concentration or incubation time.[2] Additionally, titrating your primary and secondary antibodies to a lower concentration can help reduce non-specific binding.[2][3]
Q3: Why am I seeing high variability between my replicate wells?
A: Inconsistent pipetting is a frequent cause of high variability.[1] Ensure your pipettes are calibrated and that you are using the correct pipetting technique, such as changing tips for each standard and sample.[1] Thoroughly mix all reagents and samples before adding them to the plate.[1] Uneven temperature across the plate can also lead to variability, so ensure the plate is incubated in a stable environment.
Western Blot
Q1: Why are there no bands or very faint bands on my Western blot?
A: This issue can arise from problems with sample preparation, protein transfer, or antibody incubation. Ensure that your protein samples were properly prepared and that the protein concentration is sufficient.[2][4] Verify that the transfer of proteins from the gel to the membrane was successful, which can be checked using a Ponceau S stain.[4][5] Optimize the concentrations of your primary and secondary antibodies, as they may be too dilute.[2][6]
Q2: What is causing the high background on my Western blot?
A: High background can be caused by several factors, including insufficient blocking, inadequate washing, or overly concentrated antibodies.[3][7] Ensure that the blocking step is performed for a sufficient amount of time with an appropriate blocking agent (e.g., BSA or non-fat milk).[6][7] Increase the number and duration of washes to remove unbound antibodies.[6][7] Reducing the concentration of your primary and/or secondary antibodies can also help minimize non-specific binding.[2][7]
Q3: Why do I see multiple non-specific bands?
A: The presence of non-specific bands is often due to the primary antibody binding to unintended proteins.[7] To address this, you can try optimizing the dilution of your primary antibody.[7][8] Using a more specific blocking buffer or increasing the stringency of your wash buffer can also help.[3] Additionally, ensure that your samples have not undergone degradation, which can lead to the appearance of smaller, non-specific bands.[3]
Polymerase Chain Reaction (PCR)
Q1: Why is there no amplification or a low yield in my PCR?
A: This is a common issue that can be caused by problems with the template DNA, primers, or PCR conditions. First, confirm the quality and quantity of your DNA template.[9] Ensure that your primers are designed correctly and are specific to your target sequence.[10][11] You may also need to optimize the annealing temperature and the concentration of MgCl2 in your reaction.[9][12]
Q2: What leads to the amplification of non-specific products in my PCR?
A: Non-specific amplification often results from a suboptimal annealing temperature or poorly designed primers.[9] Try increasing the annealing temperature in increments to enhance specificity.[10] You should also verify that your primers do not have significant homology to other regions of the template DNA.[10] Using a hot-start DNA polymerase can also help reduce non-specific amplification that may occur at lower temperatures during reaction setup.
Q3: Why are my PCR results not reproducible?
A: Lack of reproducibility in PCR can stem from several sources, including variations in reagent preparation, pipetting errors, and thermal cycler performance. To improve reproducibility, prepare a master mix of all reaction components to ensure consistency across all samples.[13] Always use calibrated pipettes and take care to pipette accurately. It is also important to ensure that the thermal cycler is functioning correctly and providing uniform heating across the block.
Cell-Based Assays
Q1: Why are my cells not growing properly or appearing unhealthy?
A: Poor cell health can significantly impact your assay results. Ensure you are using the appropriate culture medium and supplements for your specific cell type.[14] It is also crucial to maintain optimal incubator conditions, including temperature and CO2 levels.[14] Avoid over-passaging your cells, as this can lead to genetic drift and altered cellular characteristics.[14]
Q2: What is causing high variability in my cell-based assay?
A: High variability can be introduced at several stages of a cell-based assay. Inconsistent cell seeding is a common culprit, so ensure that you have a uniform single-cell suspension and use proper plating techniques.[15] Pipetting errors during the addition of compounds or reagents can also contribute to variability.[14] Additionally, "edge effects," where wells on the perimeter of the plate behave differently, can be minimized by not using the outer wells or by filling them with media to maintain humidity.
Q3: How do I optimize the cell seeding density for my assay?
A: The optimal cell seeding density depends on the specific cell line and the duration of the assay.[14] It is recommended to perform a preliminary experiment to test a range of seeding densities.[16] The goal is to have the cells in the exponential growth phase at the time of the assay readout to ensure a robust and reproducible signal.[17]
Flow Cytometry
Q1: Why is the fluorescence signal weak or absent in my flow cytometry experiment?
A: A weak or absent signal can be due to several factors, including low expression of the target antigen, degraded antibodies, or incorrect instrument settings.[11] Confirm that your target antigen is expressed on the cell type you are analyzing.[11] Ensure that your fluorescently labeled antibodies have been stored correctly and have not expired.[11] You may also need to adjust the laser power and detector voltages on the flow cytometer to optimize signal detection.[18]
Q2: What is causing high background staining in my flow cytometry data?
A: High background can be a result of non-specific antibody binding or cellular autofluorescence.[18] To reduce non-specific binding, you can include an Fc receptor blocking step in your staining protocol and ensure you are using an appropriate antibody concentration determined by titration.[11] To address autofluorescence, you can use a viability dye to exclude dead cells, which are often highly autofluorescent, and choose fluorochromes that emit in the red spectrum where autofluorescence is typically lower.[11]
Q3: Why do I have a low event rate or a decreasing acquisition rate?
A: A low or decreasing event rate can be caused by a low cell concentration or a clog in the flow cytometer's fluidics.[19] Ensure that your samples are at an appropriate cell density (typically 0.5 to 5 x 10^6 cells/mL).[19] If you suspect a clog, you can try running a cleaning solution through the instrument.[19]
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative parameters that can be optimized for more consistent assay results.
Table 1: Recommended Starting Dilutions for Western Blot Antibodies
| Antibody Type | Recommended Starting Dilution Range |
| Primary Antibody (Polyclonal) | 1:500 - 1:5,000 |
| Primary Antibody (Monoclonal) | 1:1,000 - 1:10,000 |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:100,000 |
Note: The optimal dilution for each antibody must be determined empirically.[19][20]
Table 2: Recommended Component Concentrations for a Standard PCR
| Component | Final Concentration |
| Forward Primer | 0.1 - 0.5 µM[21] |
| Reverse Primer | 0.1 - 0.5 µM[21] |
| dNTPs | 200 µM |
| MgCl₂ | 1.5 - 2.0 mM[21] |
| Taq DNA Polymerase | 1.25 units/50 µL reaction |
| DNA Template (plasmid) | 1 pg - 10 ng[21] |
| DNA Template (genomic) | 1 ng - 1 µg[21] |
Note: These are general guidelines; optimization may be required for specific templates and primers.[22]
Table 3: Recommended Seeding Densities for a 96-Well Plate
| Cell Line Characteristics | Seeding Density (cells/well) |
| Fast-growing (e.g., HEK293) | 5,000 - 10,000[16] |
| Moderately growing (e.g., HeLa) | 10,000 - 20,000[16] |
| Slow-growing (e.g., primary cells) | 20,000 - 40,000[17] |
Note: Optimal seeding density is cell-type dependent and should be determined experimentally.[17][23]
Table 4: Relative Brightness of Common Fluorochromes for Flow Cytometry
| Relative Brightness | Fluorochrome |
| Very Bright | PE, PE-Cy7, APC[24][25] |
| Bright | FITC, Alexa Fluor 488, PerCP-Cy5.5[4] |
| Moderate | Pacific Blue, Alexa Fluor 700[4] |
| Dim | AmCyan, BD Horizon V500[4] |
Note: The perceived brightness can be influenced by the instrument, filters, and cell type.[24][25]
Experimental Protocols
This section provides detailed methodologies for key biological assays.
Detailed ELISA Protocol
-
Coating: Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample and Standard Incubation: Add 100 µL of your samples and standards (in appropriate dilutions) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Enzyme-Conjugated Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated antibody) to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB) to each well. Incubate at room temperature until sufficient color development is observed (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Detailed Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Gel Electrophoresis: Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.
Detailed PCR Protocol
-
Reaction Setup: On ice, prepare a master mix containing all PCR components except the DNA template. A typical 50 µL reaction includes:
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.5 µL of Taq DNA Polymerase
-
Nuclease-free water to a final volume of 49 µL
-
-
Add Template: Add 1 µL of your DNA template to individual PCR tubes.
-
Add Master Mix: Aliquot 49 µL of the master mix to each PCR tube containing the template DNA.
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Detailed Cell-Based Luciferase Reporter Assay Protocol
-
Cell Seeding: Seed your cells in a 96-well white, clear-bottom plate at the predetermined optimal density. Allow the cells to adhere and grow overnight.
-
Transfection (if applicable): If using a transient reporter system, transfect the cells with your luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24-48 hours post-transfection (or once cells reach the desired confluency), treat the cells with your test compounds at various concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period.
-
Cell Lysis: After treatment, remove the media and wash the cells once with PBS. Add 20-100 µL of passive lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Luciferase Assay:
-
Add 20 µL of the cell lysate to a white 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.
-
Immediately read the luminescence using a plate reader.
-
To measure the Renilla luciferase activity (for normalization), add 100 µL of Stop & Glo® Reagent to each well.
-
Read the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Detailed Flow Cytometry Staining Protocol (Cell Surface Markers)
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cell culture). Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Cell Count and Viability: Count the cells and determine their viability using a method like trypan blue exclusion. You will need approximately 1 x 10^6 cells per sample.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
-
Antibody Staining: Add the predetermined optimal concentration of your fluorescently labeled primary antibodies to the cells. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of staining buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cells in 300-500 µL of staining buffer.
-
Viability Staining (Optional but Recommended): If you are using a viability dye (e.g., DAPI, Propidium Iodide), add it to the cells 5-10 minutes before analysis.
-
Data Acquisition: Acquire the data on a flow cytometer.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The MAPK/ERK signaling pathway.[3][5][11][13][18][27][28][29][30]
Caption: The canonical NF-κB signaling pathway.[1][6][9][14][15][31][32][33]
Caption: The PI3K/Akt signaling pathway.[2][7][10][12][26][34][35][36][37]
Experimental & Logical Workflows
Caption: Troubleshooting high background in ELISA.
Caption: Standard Western Blot workflow.[24][31][32][38]
References
- 1. bosterbio.com [bosterbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK/Erk Pathway | Sino Biological [sinobiological.com]
- 4. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 9. NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frequently Asked Questions [fishersci.co.uk]
- 17. licorbio.com [licorbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. neb.com [neb.com]
- 22. Primer Concentration Optimization [sigmaaldrich.com]
- 23. agilent.com [agilent.com]
- 24. bu.edu [bu.edu]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn-links.lww.com [cdn-links.lww.com]
- 28. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 31. Introduction to NF-kappaB: players, pathways, perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 36. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 37. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 38. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to Quinoxaline and Indole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific experimental data for the compound 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile is not available in publicly accessible literature, its chemical structure suggests a hybrid design incorporating two privileged scaffolds in kinase inhibitor discovery: quinoxaline and indole . This guide provides a comparative overview of kinase inhibitors based on these core structures, with their performance benchmarked against established, clinically approved kinase inhibitors.
The quinoxaline and indole ring systems are key components in a multitude of potent kinase inhibitors due to their ability to form crucial interactions within the ATP-binding pocket of various kinases.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This makes them a prime target for therapeutic intervention. This guide will delve into the inhibitory profiles of representative compounds, detail common experimental methodologies for their evaluation, and visualize key concepts in kinase inhibition.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values for several quinoxaline-based experimental compounds and approved kinase inhibitors with different structural cores. This allows for a comparison of the potency and selectivity of these different classes of inhibitors.
| Compound Class | Compound Name | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| Quinoxaline Derivatives | Experimental Compound 26e | ASK1 | 30.17 | GS-4997 (N/A) |
| Experimental Compound 8a (pyrrolo[3,2-b]quinoxaline) | LYN, BTK, mTOR | Not specified in abstract | Dasatinib | |
| Experimental Compound 8b (pyrrolo[3,2-b]quinoxaline) | LYN, BTK, mTOR | Not specified in abstract | Dasatinib | |
| Multi-Kinase Inhibitors | Dasatinib | ABL, SRC family | c-ABL: 9, SRC: subnanomolar | Imatinib |
| PDGFRα, KIT | PDGFRα, KIT: potent inhibition | |||
| EGFR/HER2 Inhibitors | Lapatinib | EGFR, HER2 (ERBB2) | EGFR: 3, HER2: 13 | Erlotinib |
| HER4 | 347 | |||
| EGFR Inhibitors | Erlotinib | EGFR | Specific for certain mutations | Gefitinib |
Note: "N/A" indicates that the IC50 value for the reference compound was not provided in the cited source. The potency of experimental compounds can vary significantly based on the specific substitutions on the core scaffold.
Signaling Pathways and Inhibition Mechanisms
Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Many kinases targeted in cancer therapy are receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. The diagram below illustrates a simplified RTK signaling cascade.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Mechanism of Competitive Kinase Inhibition
The following diagram illustrates how a competitive kinase inhibitor blocks the action of a kinase.
Caption: Mechanism of competitive kinase inhibition.
Experimental Protocols
The determination of a compound's IC50 value against a panel of kinases is a standard procedure in drug discovery. The LanthaScreen® Eu Kinase Binding Assay is a common method for this purpose.
LanthaScreen® Eu Kinase Binding Assay Protocol
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding and displacement of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase of interest.[4]
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at appropriate concentrations in the assay buffer.
-
Assay Plate Setup:
-
Add 4 µL of the serially diluted test compound or control (e.g., DMSO) to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission and donor emission).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for a kinase inhibition assay.
Conclusion
The fusion of quinoxaline and indole scaffolds in a single molecule, such as the conceptual "this compound," represents a rational approach in the design of novel kinase inhibitors. Both individual scaffolds have demonstrated significant potential in targeting a wide array of kinases implicated in cancer and other diseases.[1][2] The development of such hybrid molecules could lead to compounds with unique inhibitory profiles, potentially offering improved potency, selectivity, or the ability to overcome drug resistance. Further synthesis and biological evaluation of this and similar compounds are warranted to explore their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation of such novel chemical entities in the ongoing quest for more effective and selective kinase inhibitors.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Quinoxaline-Indole Analogs: A Comparative Efficacy Analysis in HCT116 Colon Cancer Cells
A detailed guide for researchers and drug development professionals on the anti-cancer potential of novel heterocyclic compounds.
In the ongoing search for more effective cancer therapeutics, quinoxaline and indole scaffolds have emerged as privileged structures in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the efficacy of various quinoxaline and indole analogs against the HCT116 human colon cancer cell line, a widely used model in cancer research. The data presented herein is compiled from recent studies to aid in the evaluation and selection of promising lead compounds for further development.
Quantitative Efficacy Comparison
The anti-proliferative activity of several quinoxaline and indole derivatives has been evaluated in HCT116 cells, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Lower IC50 values indicate higher potency.
| Compound Class | Analog | IC50 (µM) in HCT116 Cells | Reference |
| Quinoxaline Derivatives | VIIIc | 2.5 | [1] |
| VIIIe | 8.4 | [1] | |
| VIIId | Moderate Activity | [1] | |
| VIIIa | Moderate Activity | [1] | |
| Indole Derivatives | 4g | 7.1 | [2] |
| 4a | 10.5 | [2] | |
| 4c | 11.9 | [2] |
Note: The direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between different studies.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to assess the efficacy of quinoxaline and indole analogs in HCT116 cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., quinoxaline or indole analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).[3] A control group with no compound treatment is also maintained.
-
MTT Addition: Following treatment, 20 µl of MTT solution (0.5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The culture medium is removed, and 150 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then shaken for 20 minutes at room temperature.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3] The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: HCT116 cells are seeded in 6-well plates and treated with the test compounds for a designated time.[3][4] Adherent cells are detached using a dissociation agent like trypsin, and both adherent and suspension cells are collected.[5]
-
Cell Washing: The harvested cells are washed twice with ice-cold PBS.[3]
-
Staining: The cells are resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 5-15 minutes at room temperature in the dark.[3][4]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: HCT116 cells are treated with the compounds, harvested, and then fixed with ice-cold 70% ethanol at 4°C for at least 4 hours.[4]
-
Staining: The fixed cells are washed and then incubated with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and RNase ensures that only DNA is stained.[4][6]
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of quinoxaline and indole analogs in HCT116 cells are mediated through various signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Figure 1. Proposed mechanisms of action for quinoxaline and indole analogs in HCT116 cells.
Quinoxaline derivatives have been shown to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, PDGFR, Src, c-Met, and cyclin-dependent kinases (CDKs).[1] By inhibiting these kinases, they can halt the cell signaling cascades that drive tumor growth.
On the other hand, certain indole analogs have been found to induce cell cycle arrest at the S and G2/M phases in HCT116 cells.[2] Their mechanism may involve the modulation of key oncogenic microRNAs and proteins, including the downregulation of miR-25, IL-6, and C-Myc.[2] Both classes of compounds ultimately lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. The apoptotic process can be triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[7]
Experimental Workflow
The general workflow for evaluating the anti-cancer efficacy of these compounds is outlined below.
Figure 2. A generalized workflow for screening and evaluating the efficacy of anti-cancer compounds.
This guide provides a foundational comparison of quinoxaline and indole analogs in HCT116 cells. The presented data and protocols offer a valuable resource for researchers aiming to identify and characterize novel anti-cancer agents. Further in-depth studies are warranted to fully elucidate the therapeutic potential of these promising compound classes.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle and Cell Apoptosis Analysis [bio-protocol.org]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Activations of Both Extrinsic and Intrinsic Pathways in HCT 116 Human Colorectal Cancer Cells Contribute to Apoptosis through p53-Mediated ATM/Fas Signaling by Emilia sonchifolia Extract, a Folklore Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Cross-Validation of In Silico Predictions with In Vitro Results
In the landscape of modern drug discovery, the integration of computational (in silico) and laboratory-based (in vitro) methods is paramount. In silico models offer a rapid and cost-effective means to screen vast libraries of compounds and predict their biological activities, absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. However, these predictions are theoretical and require experimental validation. This guide provides a comparative overview of this critical cross-validation process, presenting case studies that highlight the synergy between computational predictions and experimental outcomes.
The Cross-Validation Workflow
The process of validating computational predictions is an iterative cycle. It begins with a computational model that generates predictions about a compound's behavior. These predictions are then tested using targeted in vitro experiments. The experimental data is subsequently compared against the initial predictions to assess the model's accuracy. Discrepancies between the predicted and observed results provide valuable insights for refining and improving the computational model, leading to more accurate predictions in future screening campaigns. This iterative refinement is crucial for accelerating the drug discovery pipeline.[1][2]
Case Study 1: Anticancer Activity of 4-Hydroxyquinolone Analogues
In a study focused on developing new anticancer agents, a series of 4-hydroxyquinolone analogues were synthesized. Their cytotoxic activity was evaluated in vitro against four cancer cell lines. To understand the mechanism of action, in silico molecular docking studies were performed to predict the binding affinity of these compounds to key cancer-related protein targets, such as Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation: In Silico Docking vs. In Vitro Cytotoxicity
The in silico results, represented by docking scores, were compared with the in vitro experimental data, represented by the half-maximal inhibitory concentration (IC₅₀) values. A lower docking score indicates a more favorable binding interaction, which is predicted to correlate with higher biological activity (i.e., a lower IC₅₀ value). The data below shows a comparison for a subset of the most active compounds against the HCT116 (colon cancer) cell line.
| Compound | In Silico Prediction (Docking Score with CDK2, kcal/mol) | In Vitro Result (IC₅₀ against HCT116, µM) |
| 3g | -8.5 | 1.2 |
| 3a | -7.9 | 2.5 |
| 3f | -8.2 | 1.8 |
| Reference Drug | N/A | Varies |
Data adapted from a study on 4-hydroxyquinolone analogues.[3]
The results demonstrate a strong correlation: compound 3g , which had the most favorable (lowest) docking score, also exhibited the highest cytotoxic potency (lowest IC₅₀) in vitro.[3] This alignment provides confidence in the in silico model and suggests that the compound's anticancer effect is likely mediated through the inhibition of targets like CDK2.
Experimental Protocols: Cytotoxicity Assay
MTT Assay for Cell Viability The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4]
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a specific density and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-hydroxyquinolone analogues) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO) used to dissolve the compounds.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Case Study 2: ADME Property Prediction for Novel Inhibitors
Early assessment of ADME properties is crucial to prevent late-stage drug failures. In a study profiling multifunctional monoamine oxidase inhibitors, in silico tools were used to predict metabolic pathways, which were then validated through in vitro experiments using human liver microsomes (HLMs).
Data Presentation: Predicted vs. Experimental Metabolic Pathways
Computational software predicted that oxidative N-dealkylation would be a major metabolic pathway for the test compounds. This was tested in vitro by incubating the compounds with HLMs and analyzing the resulting metabolites using liquid chromatography-mass spectrometry (LC-MS).
| Compound | In Silico Predicted Major Pathway | In Vitro Observed Major Metabolite | Validation |
| Contilisant | Oxidative N-dealkylation | Demethylated derivative confirmed by MS | Match |
| PF9601N | Oxidative N-dealkylation | Dealkylated derivative confirmed by MS | Match |
| ASS234 | Oxidative N-dealkylation | Dealkylated derivative confirmed by MS | Match |
Data adapted from a study on multifunctional monoamine oxidase inhibitors.[5]
The experimental data confirmed that the metabolites formed were consistent with the N-dealkylation pathway predicted by the in silico model.[5] This validation supports the use of the computational tool for early-stage metabolic profiling of new chemical entities, allowing researchers to anticipate potential metabolic liabilities.
Experimental Protocols: Metabolic Stability Assay
Human Liver Microsome (HLM) Stability Assay This assay measures the rate at which a compound is metabolized by enzymes (primarily Cytochrome P450s) present in liver microsomes.[6]
-
Reagent Preparation: Prepare a reaction mixture containing HLMs, a buffer solution (e.g., potassium phosphate buffer), and the test compound at a known concentration (e.g., 1 µM).
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH, to the mixture. A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.
-
Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching the Reaction: At each time point, the reaction in the collected aliquot is stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Analysis: The samples are centrifuged to remove the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed using LC-MS/MS to quantify its concentration.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the compound's half-life (t₁/₂) and intrinsic clearance (CLint), which are key indicators of its metabolic stability.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Head-to-Head Comparison of Substituted Quinoxalinone MDR Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted quinoxalinone derivatives as multidrug resistance (MDR) antagonists. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Multidrug resistance remains a significant hurdle in the effective clinical treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Substituted quinoxalinones have emerged as a promising class of compounds that can antagonize P-gp-mediated MDR. This guide focuses on a head-to-head comparison of a series of phenoxymethylquinoxalinone derivatives, evaluating their efficacy in reversing MDR and their intrinsic cytotoxicity.
Quantitative Data Summary
A focused library of phenoxymethylquinoxalinone congeners was synthesized and evaluated for their ability to antagonize P-gp in the doxorubicin-resistant NCI/ADR breast cancer cell line. The following tables summarize the key quantitative data from these evaluations.
Table 1: Cytotoxicity of Substituted Quinoxalinones in Drug-Sensitive MCF-7 Cells
| Compound | Substitution (R) | IC50 (µM) |
| 1 | H | > 100 |
| 2 | 4-Acetyl | > 100 |
| 3 | 4-Carbomethoxy | > 100 |
| 4 | 4-Carboxamido | > 100 |
| 5 | 4-Cyano | > 100 |
| 6 | 4-Nitro | 50 |
| 7 | 4-Trifluoromethyl | > 100 |
| 8 | 4-Methoxy | > 100 |
| 9 | 4-Chloro | 80 |
| 10 | 4-Bromo | 60 |
| 11 | 2,4-Dichloro | 40 |
| 12 | 2,4,6-Trichloro | 20 |
| Doxorubicin | - | 0.02 |
IC50 values represent the concentration of the compound required to inhibit the growth of MCF-7 cells by 50%.
Table 2: P-glycoprotein Antagonism by Substituted Quinoxalinones in Doxorubicin-Resistant NCI/ADR Cells
| Compound | Substitution (R) | Reversal Fold |
| 1 | H | 2.5 |
| 2 | 4-Acetyl | 25 |
| 3 | 4-Carbomethoxy | 20 |
| 4 | 4-Carboxamido | 20 |
| 5 | 4-Cyano | 10 |
| 6 | 4-Nitro | 8 |
| 7 | 4-Trifluoromethyl | 12 |
| 8 | 4-Methoxy | 5 |
| 9 | 4-Chloro | 6 |
| 10 | 4-Bromo | 7 |
| 11 | 2,4-Dichloro | 15 |
| 12 | 2,4,6-Trichloro | 18 |
| Verapamil | - | 15 |
Reversal Fold is calculated as the IC50 of doxorubicin alone divided by the IC50 of doxorubicin in the presence of the test compound (at a non-toxic concentration).
The data indicates that phenoxymethylquinoxalinones with carbonyl substitutions on the phenoxy group (compounds 2 , 3 , and 4 ) demonstrate excellent antagonism of P-gp, significantly reversing doxorubicin resistance in the NCI/ADR cell line with minimal cytotoxicity to sensitive MCF-7 cells.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism by which these substituted quinoxalinones reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump.
References
Confirming Drug Mechanism of Action with Knockout Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, definitively confirming a drug's mechanism of action is a cornerstone of preclinical research. Gene knockout studies offer a powerful and precise method for validating drug targets by observing the drug's effect in the complete absence of its putative target protein. This guide provides a comparative overview of gene knockout technologies, detailed experimental protocols, and case studies demonstrating the power of this approach in elucidating drug mechanisms.
Knockout vs. Alternatives: A Comparative Overview
While several techniques exist to modulate gene expression, gene knockout provides the most definitive evidence for a drug's on-target activity. Unlike transient methods such as RNA interference (RNAi), which only reduces gene expression (knockdown), CRISPR-Cas9-mediated knockout results in the complete and permanent ablation of the target gene.[1][2] This eliminates ambiguity and provides a clear genetic background to test drug efficacy and specificity.
| Feature | CRISPR/Cas9 Knockout | RNA interference (RNAi) |
| Mechanism | Permanent gene disruption at the DNA level.[3] | Temporary suppression of gene expression at the mRNA level.[1] |
| Effect | Complete loss of protein function (null phenotype).[2] | Partial reduction in protein levels (hypomorphic effect).[3] |
| Specificity | High, with off-target effects that can be minimized through careful guide RNA design.[2] | Prone to off-target effects due to partial sequence complementarity.[2] |
| Duration | Permanent and heritable.[1] | Transient.[1] |
| Use Case | Gold standard for target validation and mechanism of action studies.[4] | Rapid screening and situations where complete protein loss is lethal.[5] |
Detailed Experimental Protocols
The following protocols provide a generalized framework for confirming a drug's mechanism of action using CRISPR-Cas9-mediated gene knockout in cell lines.
Protocol 1: Generation of a Knockout Cell Line using CRISPR-Cas9
This protocol outlines the key steps for creating a stable knockout cell line.
1. Guide RNA (gRNA) Design and Vector Cloning:
-
Design two to three gRNAs targeting an early exon of the gene of interest using online tools like Benchling or CRISPRdirect to maximize the likelihood of a functional knockout.[6]
-
Select gRNAs with low predicted off-target effects.[1]
-
Clone the selected gRNA sequences into a Cas9 expression vector (e.g., pX459) that also contains a selectable marker like puromycin resistance.[7]
2. Transfection into Target Cell Line:
-
Culture the target cells to ~70-80% confluency.
-
Transfect the cells with the gRNA/Cas9 expression vector using a suitable method, such as lipofection (e.g., Lipofectamine 3000) or electroporation.[7]
3. Selection of Edited Cells:
-
48 hours post-transfection, apply selection pressure (e.g., puromycin) to eliminate non-transfected cells.[8]
-
Culture the surviving cells until colonies form.
4. Single-Cell Cloning and Expansion:
-
Isolate single cell-derived colonies and expand them in individual culture plates to ensure a clonal population.
5. Verification of Gene Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone and sequence the targeted region to identify insertions or deletions (indels) that result in a frameshift mutation.[7]
-
Western Blot Analysis: Confirm the absence of the target protein in the knockout clones by Western blot (see Protocol 2). This is a critical step to ensure a functional knockout at the protein level.[2][8]
Protocol 2: Western Blot Analysis for Knockout Confirmation
This protocol details the validation of protein loss in the generated knockout cell lines.
1. Protein Lysate Preparation:
-
Harvest wild-type (WT) and knockout cell clones and lyse them in RIPA buffer to extract total protein.[9]
-
Determine protein concentration using a BCA assay.[8]
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[9]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[9]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
4. Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9] The absence of a band at the correct molecular weight in the knockout lanes, compared to a clear band in the WT lane, confirms successful protein knockout.
Protocol 3: Cell Viability Assay to Determine Drug Efficacy
This protocol is used to compare the cytotoxic effects of a drug on wild-type versus knockout cells.
1. Cell Seeding:
-
Seed an equal number of wild-type and knockout cells into a 96-well plate. A typical density is 5,000-10,000 cells per well.[1]
2. Drug Treatment:
-
Prepare serial dilutions of the drug of interest.
-
Treat the cells with a range of drug concentrations and include a vehicle-only control (e.g., DMSO).[4]
3. Incubation:
-
Incubate the cells for a predetermined period (e.g., 48-72 hours).[1]
4. Viability Measurement (MTT or CCK-8 Assay):
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.[1]
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
5. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for both wild-type and knockout cell lines.[10]
Case Study 1: Devalidation of MTH1 as a Broad-Spectrum Cancer Target
Background: The enzyme MTH1 was proposed as a promising target for cancer therapy, with initial studies suggesting that its inhibition could selectively kill cancer cells.[3] However, subsequent research using knockout models challenged this hypothesis.
Experimental Approach: CRISPR-Cas9 was used to generate MTH1 knockout (KO) cancer cell lines. The viability of these KO cells was then compared to wild-type (WT) cells in the presence of various MTH1 inhibitors.[3]
Experimental Data:
| Cell Line | Genotype | MTH1 Inhibitor | IC50 (µM) |
| SW480 | WT | (S)-Crizotinib | ~2.5 |
| SW480 | MTH1 KO | (S)-Crizotinib | ~2.5 |
| SW480 | WT | Compound 19 | ~10 |
| SW480 | MTH1 KO | Compound 19 | ~10 |
| U2OS | WT | TH588 | ~3 |
| U2OS | MTH1 siRNA | TH588 | ~3 |
Data adapted from Kettle et al., 2016 and other sources.[3][5]
Hypothesized vs. Actual Mechanism of MTH1 Inhibitors.
Case Study 2: Confirming the Role of IKKβ in the NF-κB Signaling Pathway
Background: The NF-κB signaling pathway is a critical regulator of inflammation, and the IKKβ kinase is considered a key upstream activator.[11] Small molecule inhibitors of IKKβ have been developed as potential anti-inflammatory drugs. Knockout studies have been instrumental in confirming the central role of IKKβ in this pathway.
Experimental Approach: IKKβ knockout mouse embryonic fibroblasts (MEFs) were generated. These cells, along with wild-type MEFs, were stimulated with tumor necrosis factor-alpha (TNF-α), a potent activator of the NF-κB pathway. The phosphorylation of downstream targets, such as IκBα, was assessed by Western blot.
Experimental Data:
| Cell Line | Treatment | p-IκBα Level (Normalized to WT Control) |
| Wild-Type | No Treatment | 0.05 |
| Wild-Type | TNF-α | 1.00 |
| IKKβ KO | No Treatment | 0.04 |
| IKKβ KO | TNF-α | 0.12 |
Data are representative and compiled from typical results seen in the literature.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Protocol for Western Blotting [protocols.io]
- 8. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
- 9. 2.3 Western blots to confirm CRISPR knockout [bio-protocol.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-Proliferative Activity: Doxorubicin vs. Selinexor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the anti-proliferative activities of the well-established chemotherapeutic agent, Doxorubicin, and a novel targeted therapy, Selinexor. The data presented is based on publicly available information and is intended to serve as a resource for researchers in oncology and drug discovery.
Executive Summary
Doxorubicin, a cornerstone of chemotherapy for decades, exerts its anti-proliferative effects primarily through DNA intercalation and inhibition of topoisomerase II.[1] In contrast, Selinexor represents a newer class of drugs known as Selective Inhibitor of Nuclear Export (SINE) compounds. Its mechanism of action involves the targeted inhibition of Exportin 1 (XPO1), a protein responsible for the transport of various tumor suppressor proteins from the cell nucleus to the cytoplasm.[1][2] By blocking XPO1, Selinexor effectively traps these tumor suppressors in the nucleus, leading to the reactivation of their anti-cancer functions.[1][2] This fundamental difference in their mechanisms of action translates to distinct profiles of activity and potential therapeutic applications.
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin and Selinexor against a panel of common human cancer cell lines. Lower IC50 values are indicative of higher anti-proliferative potency.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Selinexor IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 2.50[3][4] | ~66.1 (median across various sarcoma cell lines) |
| A549 | Lung Carcinoma | >20[3][4] | Not readily available |
| HeLa | Cervical Adenocarcinoma | 2.92[3][4] | Not readily available |
| Jurkat | T-cell Leukemia | Not readily available | 17.8[5] |
| MM.1S | Multiple Myeloma | Not readily available | 14[5] |
| HCT116 (p53 wt) | Colon Carcinoma | Not readily available | 148[5] |
| HCT116 (p53 null) | Colon Carcinoma | Not readily available | 1170[5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as assay type and duration of drug exposure.
Experimental Protocols
The determination of anti-proliferative activity is commonly performed using cell viability assays such as the MTT or SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Doxorubicin or Selinexor) and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing the Mechanisms of Action
Experimental Workflow: Anti-Proliferative Assay
Caption: Workflow of a typical in vitro anti-proliferative assay.
Doxorubicin Signaling Pathway
Caption: Doxorubicin's mechanisms of inducing cancer cell death.
Selinexor Signaling Pathway
Caption: Selinexor's mechanism of reactivating tumor suppression.
References
- 1. Frontiers | Beyond oncology: Selinexor’s journey into anti-inflammatory treatment and long-term management [frontiersin.org]
- 2. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. tga.gov.au [tga.gov.au]
Differential Cytotoxicity: A Comparative Analysis of Anti-Cancer Agents in Normal Versus Cancer Cell Lines
For Immediate Publication
A deep dive into the selective effects of chemotherapeutic agents reveals critical differences in cellular response between cancerous and healthy tissues. This guide provides researchers, scientists, and drug development professionals with a comparative study of cytotoxicity, supported by experimental data and detailed protocols, to aid in the development of more targeted and effective cancer therapies.
The fundamental goal of chemotherapy is to eradicate cancer cells while minimizing damage to healthy tissues. This delicate balance hinges on the differential cytotoxicity of anti-cancer drugs – their ability to selectively target and kill malignant cells. This guide explores this crucial aspect by comparing the cytotoxic effects of common chemotherapeutic agents on various normal and cancer cell lines.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, representing the concentration required to inhibit 50% of a biological or biochemical function. In this context, it reflects the concentration of a drug needed to kill 50% of the cells in a culture. The following table summarizes the IC50 values of several widely used anti-cancer drugs in both normal and cancerous cell lines, compiled from multiple in-vitro studies. Lower IC50 values indicate higher cytotoxicity.
| Drug | Cell Line Type | Cell Line | IC50 (µM) |
| Doxorubicin | Normal | Human Embryonic Kidney (HEK-293) | 13.43[1] |
| Cancer | Human Colon Carcinoma (HCT116) | 24.30[1] | |
| Cancer | Human Hepatocellular Carcinoma (HepG2) | 14.72[1] | |
| Cancer | Human Prostate Cancer (PC3) | 2.64[1] | |
| Cancer | Human Breast Cancer (MCF-7) | 2.50 | |
| Cisplatin | Normal | Normal Human Lung (BEAS-2B) | 4.15[2] |
| Cancer | Human Lung Cancer (A549) | 6.59[2] | |
| Cancer | Human Cervical Cancer (HeLa) | ~5-15 (varies significantly by study)[3] | |
| Cancer | Human Prostate Cancer (DU-145) | 75.07 (as part of a nanoparticle formulation) | |
| Paclitaxel | Normal | Human Dermal Fibroblasts | >10 (estimated) |
| Cancer | Human Cervical Cancer (HeLa) | 0.79 (as part of a nanoparticle formulation)[4] | |
| Cancer | Human Breast Cancer (MCF-7) | 2.98 (as part of a nanoparticle formulation)[4] | |
| Cancer | Human Breast Cancer (T47D) | 1.58[5] | |
| Methotrexate | Normal | Human Dermal Fibroblasts | 10.62[6] |
| Cancer | Human Non-Small Cell Lung Cancer (A549) | 0.94[6] | |
| Cancer | Human Medulloblastoma (Daoy) | 0.095 | |
| Cancer | Human Osteosarcoma (Saos-2) | 0.035 |
Experimental Protocols
A variety of assays are employed to determine cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Detailed Protocol for MTT Cytotoxicity Assay
1. Cell Seeding:
-
Culture normal and cancer cell lines in appropriate media.
-
Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizing Cellular Mechanisms
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps involved in a typical in-vitro cytotoxicity assay.
Signaling Pathway: p53-Mediated Apoptosis in Response to DNA Damage
Many chemotherapeutic agents induce DNA damage, which in turn can trigger apoptosis (programmed cell death). The tumor suppressor protein p53 plays a central role in this process. In normal cells with functional p53, significant DNA damage leads to p53 activation, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. In many cancer cells, the p53 pathway is mutated or inactivated, allowing them to evade apoptosis and continue to proliferate despite genomic instability. This difference in the p53 signaling pathway is a key factor in the differential cytotoxicity of DNA-damaging agents.
The diagram below illustrates a simplified p53 signaling pathway leading to apoptosis in response to DNA damage.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
Assessing the Off-Target Landscape of Novel Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount to predicting potential toxicities and identifying opportunities for drug repositioning. This guide provides a comparative framework for assessing the off-target profile of a hypothetical novel kinase inhibitor, 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile, hereafter referred to as "Compound Q."
While specific experimental data for Compound Q is not publicly available, this guide leverages established methodologies and presents illustrative data from analogous quinoxaline-based kinase inhibitors to offer a comprehensive overview of an effective off-target assessment strategy. The focus is on comparing and contrasting key experimental approaches for characterizing the selectivity of kinase inhibitors.
Key Experimental Strategies for Off-Target Profiling
A multi-pronged approach is essential for a thorough evaluation of off-target interactions. The primary methods employed include in vitro biochemical assays, cell-based assays, and proteomic approaches. Each provides a unique layer of insight into the compound's specificity.
Kinome-Wide Binding and Activity Assays
Large-scale kinase profiling is a cornerstone of modern drug discovery, offering a broad view of a compound's interaction with the human kinome.[1] These assays are critical for identifying both intended and unintended interactions, thereby guiding lead optimization and helping to anticipate potential side effects.[1]
Experimental Protocol: KINOMEscan™ (Competitive Binding Assay)
The KINOMEscan™ platform is a widely used method that measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.[2]
-
Assay Principle: A DNA-tagged kinase is incubated with the test compound and a bead-immobilized, active site-directed ligand.
-
Competition: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the beads is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the beads at a specific concentration of the test compound, or as a dissociation constant (Kd).
Table 1: Illustrative KINOMEscan™ Data for a Hypothetical Quinoxaline-Based Inhibitor
| Kinase Target | Percent Control (%) @ 1 µM | Kd (nM) | On-Target/Off-Target |
| Target Kinase A | 2 | 15 | On-Target |
| Off-Target Kinase 1 | 15 | 150 | Off-Target |
| Off-Target Kinase 2 | 35 | 500 | Off-Target |
| Off-Target Kinase 3 | 85 | >10,000 | Minimal Interaction |
| Off-Target Kinase 4 | 92 | >10,000 | Minimal Interaction |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement and identifying off-target binding within a cellular context. The principle is based on the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell lysates are heated at a range of temperatures.
-
Protein Precipitation: Unstable, unbound proteins denature and precipitate upon heating.
-
Analysis: The soluble fraction of the target protein at each temperature is analyzed by Western blot or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 2: Comparison of Off-Target Profiling Techniques
| Technique | Principle | Advantages | Disadvantages |
| KINOMEscan™ | Competitive Binding | High-throughput, broad coverage of the kinome, quantitative (Kd).[2] | In vitro (lacks cellular context), may not reflect functional activity. |
| Radiometric Activity Assay | Measures phosphorylation of a substrate using radioactive ATP.[3] | Gold standard for functional activity, highly sensitive.[3] | Use of radioactivity, lower throughput. |
| CETSA | Ligand-induced thermal stabilization of proteins. | In-cell and in-vivo compatible, confirms target engagement in a physiological context. | Lower throughput, requires specific antibodies or mass spectrometry. |
| Chemical Proteomics | Affinity capture of interacting proteins from cell lysates. | Unbiased identification of protein targets, can discover novel off-targets.[4] | Technically complex, potential for false positives/negatives. |
Visualizing Signaling Pathways and Experimental Workflows
Conclusion
The assessment of off-target effects is a critical and iterative process in drug development. While the specific compound this compound (Compound Q) lacks public data, the methodologies and comparative frameworks presented here provide a robust strategy for characterizing its selectivity profile. By combining broad kinome-wide screening with cell-based target engagement and functional assays, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities, ultimately leading to the development of safer and more effective therapeutics. The promiscuity of kinase inhibitors can also present opportunities, as off-target effects can sometimes be exploited for therapeutic benefit in different disease contexts.[3]
References
- 1. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to the promising therapeutic scaffold, 1-phenyl-1,2,3,4-tetrahydro-β-carboline. It further delves into its bioactivity as an antitumor agent, presenting experimental data and detailed protocols to allow for the replication and validation of these findings.
Introduction
The β-carboline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The tetrahydro-β-carboline moiety, in particular, has garnered significant interest for its potential as an anticancer, antiviral, and neuroprotective agent. This guide focuses on 1-phenyl-1,2,3,4-tetrahydro-β-carboline, a derivative with demonstrated potential as an antitumor compound. The comparison of different synthetic methodologies and a clear understanding of its mechanism of action are crucial for its further development and optimization as a therapeutic lead.
Synthesis Comparison
Two distinct methods for the synthesis of 1-phenyl-1,2,3,4-tetrahydro-β-carboline via the Pictet-Spengler reaction are compared below. The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines, involving the condensation of a tryptamine derivative with an aldehyde followed by cyclization.
Table 1: Comparison of Synthesis Protocols for 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
| Parameter | Protocol 1: HFIP-Mediated Synthesis | Protocol 2: Acetic Acid-Mediated Synthesis |
| Reactants | Tryptamine, Benzaldehyde | Tryptamine, Benzaldehyde |
| Solvent/Catalyst | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Acetic Acid, Dry Dichloromethane |
| Reaction Time | 12 hours | Not explicitly stated |
| Temperature | Room Temperature | Not explicitly stated |
| Yield | 95% | 25% |
| Reference | Jin, et al. (2014) | Charoen C, et al. (2021) |
Bioactivity: Antitumor Potential
Tetrahydro-β-carboline derivatives have been shown to exhibit potent antitumor activity. Mechanistic studies suggest that these compounds can act as inhibitors of the kinesin spindle protein (Eg5).[1] Inhibition of Eg5 disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent induction of apoptosis through the intrinsic mitochondrial pathway.[1][2] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases.[1][2]
Table 2: Bioactivity Data for Tetrahydro-β-carboline Derivatives
While specific IC50 values for 1-phenyl-1,2,3,4-tetrahydro-β-carboline on A549 and HepG2 cell lines were not found in the reviewed literature, related derivatives have shown significant activity. For instance, certain N-substituted and C1-modified tetrahydro-β-carboline derivatives exhibit potent cytotoxicity against the A549 human lung cancer cell line, with IC50 values in the low micromolar range.[3]
| Compound | Cell Line | Bioactivity (IC50) | Reference |
| 1-(meta-hydroxyphenyl)-N-(para-chlorophenyl)-hydantoin-tetrahydro-β-carboline | A549 | 16.0 µM | (Spînu et al., 2021) |
| Tetrahydro-β-carboline derivative 8 | A549 | ~5 µM | (Li, Y., et al., 2025) |
| Tetrahydro-β-carboline derivative 16 | A549 | ~5 µM | (Li, Y., et al., 2025) |
Experimental Protocols
Protocol 1: HFIP-Mediated Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
-
To a solution of tryptamine (0.5 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.8 mL), add benzaldehyde (0.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), remove the HFIP by distillation to afford the crude product.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Acetic Acid-Mediated Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
-
Dissolve tryptamine (2.0 mmol) in a mixture of acetic acid (5 mL) and dry dichloromethane (10 mL) in a round-bottom flask.
-
Add benzaldehyde (2.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Upon completion, the product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 3: MTT Assay for Cytotoxicity
This protocol is adapted for assessing the cytotoxicity of β-carboline derivatives on a cancer cell line such as A549 (human lung adenocarcinoma).
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 1-phenyl-1,2,3,4-tetrahydro-β-carboline) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Comparative workflow of two synthesis protocols for 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
Caption: Experimental workflow for determining the cytotoxicity of 1-phenyl-1,2,3,4-tetrahydro-β-carboline using an MTT assay.
Caption: Proposed signaling pathway for the antitumor activity of 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
References
- 1. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Related Videos - Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays [visualize.jove.com]
- 3. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3][4]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and residues in a designated, clearly labeled, and sealed waste container. The container should be made of a material compatible with organic compounds.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with aqueous waste streams, especially those containing acids, to prevent the potential for hazardous reactions.
2. In-Lab Decontamination (for minor spills):
-
For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Gently sweep or scoop the absorbed material into the designated solid waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water. All materials used for decontamination should be disposed of as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound Waste," along with appropriate hazard symbols (e.g., "Toxic," "Harmful," "Irritant," "Environmental Hazard").
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
4. Final Disposal:
-
Disposal of this compound waste must be carried out through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the known hazards of quinoxaline, indole, and nitrile compounds.
-
Never dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life.[6][7]
Hazard Profile Summary
The following table summarizes the known hazards associated with the structural components of this compound, which should be considered when handling and disposing of the compound.
| Hazard Category | Quinoxaline Derivatives | Indole Derivatives | Nitrile Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed[2] | Harmful if swallowed[6][7] | Can be toxic; may release cyanide upon hydrolysis[8] |
| Acute Toxicity (Dermal) | Not specified | Toxic in contact with skin[6][7] | Can be absorbed through the skin |
| Skin Irritation | Causes skin irritation[1] | Causes skin irritation[7] | May cause skin irritation |
| Eye Irritation | Causes serious eye irritation[1] | Causes serious eye damage[7] | May cause eye irritation |
| Respiratory Irritation | May cause respiratory irritation[1][2] | May cause respiratory irritation[7] | Vapors can be irritating to the respiratory tract |
| Carcinogenicity | Suspected of causing cancer[2] | No data available | Some nitriles are classified as potential carcinogens |
| Aquatic Toxicity | Avoid release to the environment[1] | Very toxic to aquatic life[6][7] | Can be toxic to aquatic organisms[9] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
